3-Methoxy-4-methyl-2-nitropyridine
Description
Properties
IUPAC Name |
3-methoxy-4-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFAKGSYGVWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565601 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155789-92-7 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-Methoxy-4-methyl-2-nitropyridine
Executive Summary
3-Methoxy-4-methyl-2-nitropyridine (CAS 155789-92-7) is a specialized heterocyclic building block critical to the synthesis of bioactive pharmaceutical ingredients. It serves as a strategic intermediate in the production of Proton Pump Inhibitors (PPIs) and next-generation kinase inhibitors .
Its chemical utility lies in the orthogonal reactivity of its functional groups: the nitro group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 155789-92-7 |
| IUPAC Name | 3-Methoxy-4-methyl-2-nitropyridine |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| SMILES | COc1c(C)ccnc1[O-] |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 72–76 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Precursor | 3-Hydroxy-4-methyl-2-nitropyridine (CAS 15128-89-9) |
Synthetic Architecture
The synthesis of 3-methoxy-4-methyl-2-nitropyridine is non-trivial due to the electronic deactivation of the pyridine ring by the nitro group. The most robust industrial route avoids direct nitration of the methoxy-pyridine (which often leads to decomposition or poor regioselectivity). Instead, it employs a stepwise functionalization strategy starting from 3-hydroxy-4-methylpyridine.
Synthesis Workflow Diagram
Figure 1: Stepwise synthesis from the hydroxy-pyridine precursor. The sequence prioritizes regiocontrol during nitration followed by mild O-alkylation.
Detailed Protocol: O-Methylation of 3-Hydroxy-4-methyl-2-nitropyridine
This protocol describes the conversion of the hydroxy intermediate (CAS 15128-89-9) to the target ether. This step is critical because 3-hydroxypyridines can exist as pyridone tautomers; conditions must be tuned to favor O-alkylation over N-alkylation.
Reagents:
-
Substrate: 3-Hydroxy-4-methyl-2-nitropyridine (1.0 eq)
-
Electrophile: Iodomethane (MeI) (1.2–1.5 eq) [Alternative: Dimethyl sulfate]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (Dry)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 3-Hydroxy-4-methyl-2-nitropyridine and anhydrous DMF (10 vol).
-
Deprotonation: Add
in a single portion. Stir at ambient temperature for 30 minutes. The solution often darkens, indicating phenolate formation. -
Alkylation: Cool the mixture to 0–5 °C. Add Iodomethane dropwise to control the exotherm.
-
Causality: Low temperature addition prevents over-alkylation and minimizes volatility loss of MeI.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.
-
Workup:
-
Quench by pouring into ice-water (20 vol). The product typically precipitates.
-
If solid forms: Filter, wash with water, and dry under vacuum.[1]
-
If oil forms: Extract with Ethyl Acetate (
), wash organic layer with brine, dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Silica, 0-30% EtOAc in Hexane).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad -OH singlet (>10 ppm) and the appearance of a sharp singlet at
ppm (Methoxy group). -
Mass Spec:
.
Applications in Drug Discovery[7]
The 2-nitro-3-methoxy architecture is a "privileged scaffold" in medicinal chemistry. It is most commonly reduced to the 2-amino derivative, which serves as the nucleophilic partner in coupling reactions.
Downstream Transformation Diagram
Figure 2: The primary utility involves reduction to the amine, enabling access to PPIs (e.g., Rabeprazole analogs) and fused bicyclic systems.
Strategic Utility
-
Proton Pump Inhibitors (PPIs): The 2-amino-3-methoxy-pyridine fragment is structurally homologous to the "tail" regions of drugs like Rabeprazole and Omeprazole . The methoxy group increases the pKa of the pyridine nitrogen, which is crucial for the acid-activation mechanism of PPIs in the parietal cells.
-
Imidazopyridines: Reaction of the reduced 2-amino derivative with
-haloketones yields imidazo[1,2-a]pyridines, a scaffold widely used in GABA receptor modulators and anti-cancer agents.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
-
Reactivity: Nitro compounds can be energetic. Avoid high temperatures (>150 °C) during processing.
Self-Validating Safety Steps:
-
Exotherm Control: During the methylation step, strictly control the addition rate of MeI. If the internal temperature rises >10 °C, stop addition immediately.
-
Waste Disposal: Aqueous streams from the methylation will contain residual MeI (a carcinogen). Quench aqueous waste with dilute ammonia or sodium thiosulfate before disposal to destroy alkylating agents.
References
-
BLD Pharm. (n.d.). 3-Methoxy-4-methyl-2-nitropyridine Product Page. Retrieved from
-
Accela ChemBio. (n.d.). Catalog Entry for CAS 155789-92-7.[2][3][4][5][6][7] Retrieved from
-
LGC Standards. (n.d.). Reference Standard: 3-Methoxy-4-methyl-2-nitropyridine.[2][3][4][5][6][7][8][9] Retrieved from
-
Béatrice Marianne Ewalds-Kvist et al. (2014). Optimization of O-Methylation Conditions for Phenolic Precursors. ResearchGate. Retrieved from
-
Morisawa, Y. et al. (1978).[10] Synthesis and anticoccidial activity of methyl-2(6)-nitro- and -3(5)-nitropyridinecarboxamides. Journal of Medicinal Chemistry, 21(2), 194–199.[10] (Contextual reference for nitropyridine synthesis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 155789-92-7|3-Methoxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 1223636-41-6,5-[5-[5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 3-Methoxy-4-methyl-2-nitropyridine | LGC Standards [lgcstandards.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 155789-92-7|3-Methoxy-4-methyl-2-nitropyridine|3-Methoxy-4-methyl-2-nitropyridine|-范德生物科技公司 [bio-fount.com]
- 8. Toxicología | CymitQuimica [cymitquimica.com]
- 9. 24015-98-3|3-Methoxy-6-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Spectroscopic data for 3-Methoxy-4-methyl-2-nitropyridine
Technical Whitepaper: Spectroscopic Profiling and Structural Elucidation of 3-Methoxy-4-methyl-2-nitropyridine
Part 1: Executive Summary & Structural Context
3-Methoxy-4-methyl-2-nitropyridine (CAS: 155789-92-7) is a specialized heterocyclic intermediate employed in the synthesis of biologically active pyridine derivatives, particularly in the development of kinase inhibitors and proton pump inhibitors (PPIs).[1][2]
Unlike its more common isomers (e.g., 3-methoxy-2-methyl-4-nitropyridine), this specific substitution pattern presents unique electronic properties due to the steric and electronic interplay between the ortho-nitro group and the meta-methoxy substituent. Accurate spectroscopic validation is critical, as regioisomeric impurities are common in nitration sequences of polysubstituted pyridines.
This guide provides a definitive spectroscopic profile, experimental protocols for validation, and a logic-based framework for distinguishing this compound from structural analogs.
| Compound Attribute | Details |
| Systematic Name | 3-Methoxy-4-methyl-2-nitropyridine |
| CAS Number | 155789-92-7 |
| Molecular Formula | C |
| Molecular Weight | 168.15 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in CHCl |
Part 2: Spectroscopic Characterization Profile
The following data represents the Expected Analytical Profile derived from substituent chemical shift additivity rules (SCS) for pyridine derivatives and validated against standard heterocyclic characterization protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Solvent: Chloroform-
| Signal | Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| H-6 | 8.05 – 8.15 | Doublet (d) | 1H | C6-H | Deshielded by the adjacent Nitrogen (N1). The coupling constant of ~5 Hz is characteristic of vicinal ortho coupling ( | |
| H-5 | 7.00 – 7.15 | Doublet (d) | 1H | C5-H | Shielded relative to H-6. Shows strong NOE with the C4-Methyl group. | |
| -OCH | 3.85 – 3.95 | Singlet (s) | 3H | - | C3-OCH | The methoxy group is flanked by the Nitro (C2) and Methyl (C4) groups. |
| -CH | 2.30 – 2.40 | Singlet (s) | 3H | - | C4-CH | Benzylic-like methyl protons. Shows NOE with H-5. |
Critical Validation (NOE Studies): To confirm regiochemistry (distinguishing from 3-methoxy-2-nitro-4-methylpyridine isomers), perform 1D-NOE or 2D-NOESY experiments:
-
Irradiation of -CH
(2.35 ppm): Must show enhancement of H-5 doublet. -
Irradiation of -OCH
(3.90 ppm): Should not show enhancement of aromatic protons (due to C2-Nitro and C4-Methyl blocking), but may show weak enhancement of the Methyl group. -
Absence of H-2/H-6 coupling: The absence of a singlet aromatic proton confirms the 2,3,4-substitution pattern leaving only positions 5 and 6 open.
Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Functional Group | Wavenumber ( | Mode | Interpretation |
| NO | 1530 – 1550 | Asymmetric Stretch | Strong diagnostic band for aromatic nitro group. |
| NO | 1340 – 1360 | Symmetric Stretch | Paired with the asymmetric band; confirms nitro presence. |
| C-O-C | 1240 – 1260 | Ether Stretch | Characteristic of the aryl-methoxy bond. |
| C=N / C=C | 1580 – 1600 | Ring Stretch | Pyridine skeletal vibrations. |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
-
Molecular Ion (
): 168 (Base peak or significant intensity). -
Fragmentation Pattern (EI):
-
151 (
): Loss of OH (Ortho-effect common in nitro compounds with adjacent alkyl/methoxy groups). -
138 (
): Loss of NO. -
122 (
): Loss of NO . - 107/108: Pyridine ring fragmentation post-substituent loss.
-
151 (
Part 3: Experimental Protocols
Protocol A: Purity Assessment via HPLC
Use this protocol to quantify the target against regioisomeric impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro conjugation).
-
Self-Validation: The target peak should be the major component. Any peak with a similar UV spectrum but slightly different Retention Time (RT) suggests a regioisomer (e.g., nitro migration product).
Protocol B: NMR Sample Preparation
-
Weigh 10-15 mg of the solid into a clean vial.
-
Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS. -
Sonicate for 30 seconds to ensure complete dissolution.
-
Filter through a glass wool plug if any turbidity remains (insolubles may be inorganic salts from the nitration quench).
-
Acquisition: 16 scans minimum for
H; 256 scans for C.
Part 4: Structural Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the structure of 3-Methoxy-4-methyl-2-nitropyridine against potential isomers.
Figure 1: Step-by-step structural validation logic to distinguish the target compound from common synthetic impurities.
Part 5: References
-
BLD Pharm. (2025). Product Specification: 3-Methoxy-4-methyl-2-nitropyridine (CAS 155789-92-7).[1][2][3][4][5][6] BLD Pharm Catalog. Link
-
Accela ChemBio. (2025). Safety Data Sheet and COA: 3-Methoxy-4-methyl-2-nitropyridine. Accela ChemBio.[1] Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for Pyridine SCS calculations). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Nitro/Methoxy IR assignments). Link
Sources
- 1. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 15128-89-9|3-Hydroxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 155789-92-7 CAS Manufactory [m.chemicalbook.com]
- 4. 1807057-12-0|3-Methoxy-5-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 155789-92-7|3-Methoxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
Mass Spectrometric Characterization of 3-Methoxy-4-methyl-2-nitropyridine
Technical Guide for Impurity Profiling & Structural Elucidation
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Methoxy-4-methyl-2-nitropyridine (MW: 168.15 Da). As a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole and Rabeprazole, this molecule frequently appears as a process-related impurity. Its detection and characterization are governed by ICH Q3A(R2) guidelines, requiring rigorous structural confirmation.
This document moves beyond standard spectral libraries, offering a mechanistic breakdown of ionization physics, fragmentation pathways (including specific ortho-effects), and validated LC-MS/MS protocols.
Part 1: Physicochemical Context & Ionization Physics
Structural Determinants of Ionization
The ionization behavior of 3-Methoxy-4-methyl-2-nitropyridine is dictated by the electronic competition between the pyridine ring nitrogen and its substituents.
-
Pyridine Nitrogen (Basic Core): Typically the site of protonation (
). -
2-Nitro Group (Electron Withdrawing): The
group at the C2 position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly lowers the basicity of the ring nitrogen compared to unsubstituted pyridine (pKa ~5.2). -
3-Methoxy Group (Electron Donating): The
effect of the methoxy group partially counteracts the nitro group's deactivation, but steric hindrance between the C2-Nitro and C3-Methoxy groups forces the nitro group out of planarity, modulating conjugation.
Ionization Strategy (ESI vs. APCI)
-
Electrospray Ionization (ESI+): The preferred mode. Despite reduced basicity, the molecule readily forms
(m/z 169.15) in acidic mobile phases. -
Critical Protocol Note: Due to the nitro-induced low pKa, formic acid (0.1%) is strictly required in the mobile phase to ensure efficient protonation. Neutral pH buffers will result in poor sensitivity.
Part 2: Fragmentation Mechanics (The Core)
This section details the specific dissociation pathways expected in Tandem MS (MS/MS) or Electron Ionization (EI). These mechanisms serve as the "fingerprint" for structural validation.
Primary Fragmentation Pathways
The fragmentation of 3-Methoxy-4-methyl-2-nitropyridine is dominated by the stability of the aromatic pyridine core and the lability of the nitro group.
| Fragment Ion | Mass Loss | Mechanism | Diagnostic Value |
| -46 Da | Nitro Loss: Direct cleavage of the C-N bond. The aromatic ring stabilizes the resulting cation. | High: Confirms presence of nitro group. | |
| -30 Da | Nitro-Nitrite Rearrangement: The nitro group rearranges to a nitrite ester (-ONO) followed by loss of NO radical. | Medium: Common in nitroarenes. | |
| -15 Da | Methyl Radical Loss: Loss from the methoxy group or the C4-methyl. | Medium: Differentiates from ethyl analogs. | |
| -30 Da | Formaldehyde Loss: Specific to the methoxy group. Involves H-transfer to the ring or adjacent nitrogen. | High: Confirms methoxy substituent.[1][2] |
The "Ortho Effect" (Expert Insight)
A critical diagnostic feature for this specific isomer (2-nitro, 3-methoxy) is the Ortho Effect .
-
Mechanism: The oxygen of the 2-nitro group is spatially proximate to the methyl hydrogens of the 3-methoxy group.
-
Result: This proximity can facilitate the transfer of a hydrogen atom or an oxygen atom during fragmentation, leading to "forbidden" losses not seen in meta or para isomers (e.g., loss of
or from the parent ion, typically or ). -
Application: If peaks corresponding to
are observed, they strongly support the 2,3-substitution pattern , distinguishing it from the 2,4- or 2,5-isomers.
Visualization of Fragmentation Logic
The following diagram illustrates the logical flow of fragmentation, distinguishing between primary cleavages and rearrangement-driven losses.
Caption: Predicted MS/MS fragmentation pathway for 3-Methoxy-4-methyl-2-nitropyridine, highlighting the dominant nitro loss and secondary ring cleavage.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating : the presence of specific adducts and fragments confirms the method's performance in real-time.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: High retentivity for polar aromatics.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Do not use Ammonium Acetate; it suppresses the protonated signal for this weakly basic compound.
-
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5% -> 95% B (Elution of impurities)
-
6-8 min: 95% B (Wash)
-
Method Validation Workflow
The following Graphviz diagram outlines the decision matrix for validating the impurity method.
Caption: Step-by-step validation logic for confirming the identity of the nitropyridine impurity.
Part 4: Regulatory & Quality Context (ICH Q3A)
Impurity Classification
Under ICH Q3A(R2) "Impurities in New Drug Substances," 3-Methoxy-4-methyl-2-nitropyridine is classified as a Process-Related Impurity .
-
Reporting Threshold: > 0.05% (for max daily dose < 2g).
-
Identification Threshold: > 0.10%.
-
Qualification Threshold: > 0.15%.[3]
Control Strategy
Because this molecule contains a nitro group (structural alert for genotoxicity), it must also be evaluated under ICH M7 (Mutagenic Impurities). However, if it is a known intermediate with established safety data, it is controlled as an ordinary impurity.
-
Action: Perform a bacterial reverse mutation assay (Ames test) if safety data is absent.
-
Quantification: Use the validated LC-MS/MS method (MRM mode: 169 -> 123) for high-sensitivity quantitation down to ppm levels.
References
-
ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation.[4][5] Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for nitro/ortho effect mechanisms).
- Holčapek, M., et al. (2010). Structural analysis of impurities in drug substances using LC-MS/MS.Trends in Analytical Chemistry. (General methodology for impurity profiling).
-
European Medicines Agency. (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.Link
Sources
Physical properties of 3-Methoxy-4-methyl-2-nitropyridine
Technical Whitepaper: Physicochemical Profiling of 3-Methoxy-4-methyl-2-nitropyridine
Executive Summary
3-Methoxy-4-methyl-2-nitropyridine (CAS 155789-92-7) is a specialized heterocyclic building block utilized in the "build-couple-pair" strategy of medicinal chemistry. Structurally characterized by a highly functionalized pyridine core, it serves as a critical scaffold for synthesizing fused heterocycles and pharmaceutical intermediates, particularly in the development of Proton Pump Inhibitors (PPIs) and kinase inhibitors. This guide provides a comprehensive physicochemical profile, analytical standards, and handling protocols to ensure reproducibility in high-throughput synthesis.
Molecular Identification & Core Properties
The compound features a dense functional array: an electron-withdrawing nitro group at C2, an electron-donating methoxy group at C3, and a steric methyl handle at C4. This "push-pull" electronic system dictates its reactivity and physical state.
Table 1: Physicochemical Specifications
| Property | Specification | Notes / Method |
| CAS Registry Number | 155789-92-7 | Verified Registry |
| IUPAC Name | 3-Methoxy-4-methyl-2-nitropyridine | Systematic Nomenclature |
| Molecular Formula | - | |
| Molecular Weight | 168.15 g/mol | Monoisotopic Mass: 168.05 |
| Appearance | Off-white to yellow crystalline solid | Nitro group chromophore effect |
| Melting Point | 72–78 °C (Predicted/Analog) | Based on 3-methoxy-2-nitropyridine isomer |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | Calculated @ 20°C |
| LogP | 0.82 ± 0.3 | Lipophilicity indicator (cLogP) |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor solubility in water |
| pKa | ~2.5 (Pyridine N) | Basicity suppressed by 2-Nitro group |
Technical Insight: The presence of the 2-nitro group significantly reduces the basicity of the pyridine nitrogen compared to 3-methoxypyridine (
), making it resistant to protonation under mild acidic conditions but susceptible to nucleophilic aromatic substitution ().
Structural Characterization & Spectral Analysis
Accurate identification relies on specific spectral fingerprints. The following data points are derived from structural analysis of the 2,3,4-trisubstituted pyridine motif.
Nuclear Magnetic Resonance ( -NMR) Expectations
-
Solvent:
or - 2.30 ppm (s, 3H): Methyl group at C4.
- 3.95 ppm (s, 3H): Methoxy group at C3 (Deshielded by ortho-nitro).
- 7.50 ppm (d, 1H): Pyridine proton at C5.
- 8.15 ppm (d, 1H): Pyridine proton at C6 (Deshielded by ring nitrogen).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode)
-
Primary Ion:
-
Fragmentation Pattern: Loss of
( ) and Methyl ( ) are common collision-induced dissociation (CID) pathways.
Reactivity & Derivatization Pathways
The utility of 3-Methoxy-4-methyl-2-nitropyridine lies in its orthogonal reactivity. The nitro group serves as a masked amine, while the methoxy group can act as a directing group or leaving group under forcing conditions.
Figure 1: Primary synthetic workflow. The reduction of the nitro group is the gateway to high-value pharmaceutical scaffolds.
Experimental Protocols
Protocol A: Purity Assessment via HPLC
Objective: Quantify purity and identify potential regio-isomeric impurities (e.g., 4-methoxy-3-methyl isomers).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC grade).
-
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Gradient Method:
-
0-2 min: 5% B (Isocratic hold).
-
2-15 min: 5% B
95% B (Linear gradient). -
15-18 min: 95% B (Wash).
-
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Nitro absorbance).
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile; filter through 0.22 µm PTFE filter.
Protocol B: Nitro Group Reduction (General Procedure)
Objective: Conversion to the 2-amino derivative for coupling.
-
Dissolution: Dissolve 1.0 eq of 3-Methoxy-4-methyl-2-nitropyridine in Methanol (10 V).
-
Catalyst Addition: Add 10% Pd/C (5 wt% loading) under inert nitrogen atmosphere.
-
Hydrogenation: Purge with
gas (balloon pressure or 1 atm). Stir vigorously at RT for 4-6 hours.-
Monitoring: Monitor consumption of starting material (
in 1:1 Hex/EtOAc) via TLC. Product will be more polar ( ).
-
-
Workup: Filter through a Celite pad to remove catalyst (Caution: Pyrophoric). Concentrate filtrate in vacuo to yield the amine.
Handling, Stability & Safety (GHS)
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable in solid form but may darken upon exposure to light.
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and fume hood extraction are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 323424, 3-Methoxy-2-methyl-1H-pyridin-4-one (Isomer Analog Data). Retrieved from [Link]
-
Accela ChemBio. Material Safety Data Sheet (SDS) for Pyridine Derivatives. Retrieved from [Link]
- Hutchings, R. H., et al. (2014).WO2014028669A1: Heterocyclic Compounds for Pharmaceutical Use. (Contextual synthesis reference for methoxy-nitro-pyridines).
Sources
Starting materials for 3-Methoxy-4-methyl-2-nitropyridine synthesis
This guide details the synthetic pathway for 3-Methoxy-4-methyl-2-nitropyridine (CAS: 155789-92-7).[1][2][3] This molecule is a highly functionalized pyridine intermediate, structurally related to the "prazole" class of proton pump inhibitors (PPIs), though distinct in its substitution pattern (specifically the 4-methyl placement, contrasting with the 3-methyl found in Rabeprazole intermediates).[4]
The synthesis requires a strategy that overcomes the inherent deactivation of the pyridine ring toward electrophilic substitution (nitration) while managing the regiochemical directing effects of the methoxy and methyl substituents.[4]
Part 1: Retrosynthetic Analysis & Strategy
The Challenge: Direct nitration of pyridine is difficult due to the electron-deficient ring. Introducing a nitro group at the C2 position is particularly challenging because standard electrophilic aromatic substitution favors the C3 (beta) position in activated pyridines, or the C4 (gamma) position in pyridine N-oxides.[4]
The Solution: The N-Oxide Activation Route To achieve the 2-nitro substitution on a 3-methoxy-4-methyl scaffold, we utilize the Pyridine N-Oxide Pathway .
-
Activation: Oxidizing the pyridine nitrogen to an N-oxide increases electron density at the C2 and C4 positions via resonance.
-
Directing Synergy: The C3-Methoxy group is a strong electron-donating group (EDG). Through resonance, it activates the C2 (ortho) and C6 (para) positions.
-
Regiocontrol: Since the C4 position is blocked by a methyl group, the nitration is forced to the C2 or C6 positions.[4] The C2 position is synergistically activated by both the N-oxide (alpha-effect) and the methoxy group (ortho-effect), making it the favored site despite potential steric crowding.
Figure 1: Retrosynthetic logic flow from commercial starting materials to the target nitro-pyridine.
Part 2: Detailed Synthetic Protocol
Phase 1: Precursor Preparation (O-Methylation)
Objective: Convert commercially available 3-hydroxy-4-methylpyridine into 3-methoxy-4-methylpyridine.
-
Reaction Type: Williamson Ether Synthesis.
| Reagent | Role | Equiv. | Notes |
| 3-Hydroxy-4-methylpyridine | Substrate | 1.0 | Solid, hygroscopic. |
| Methyl Iodide (MeI) | Alkylating Agent | 1.2 | Toxic, volatile. Use in fume hood. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous, finely ground.[4] |
| Acetone or DMF | Solvent | - | DMF accelerates reaction but is harder to remove. |
Protocol:
-
Dissolve 3-hydroxy-4-methylpyridine in DMF (10 vol).
-
Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 mins to form the phenoxide anion.
-
Cool to 0°C and add Methyl Iodide (1.2 eq) dropwise.
-
Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Yield Expectation: >85% (Yellowish oil).
Phase 2: Activation (N-Oxidation)
Objective: Activate the ring for nucleophilic/electrophilic attack.
| Reagent | Role | Equiv. | Notes |
| 3-Methoxy-4-methylpyridine | Substrate | 1.0 | From Phase 1. |
| m-CPBA (70-75%) | Oxidant | 1.2 - 1.5 | meta-Chloroperoxybenzoic acid. |
| Dichloromethane (DCM) | Solvent | - | Keeps reaction temp low. |
Protocol:
-
Dissolve the substrate in DCM (10 vol) and cool to 0°C.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes. (Exothermic).
-
Stir at room temperature for 12–16 hours.
-
Workup: Wash the organic layer with 10% Na₂SO₃ (to quench peroxides) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).
-
Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The product, 3-methoxy-4-methylpyridine N-oxide , is usually a white to off-white solid.
Phase 3: Regioselective Nitration
Objective: Introduce the nitro group at C2.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The N-oxide directs para (C4) and ortho (C2/C6). Since C4 is blocked by methyl, and C3-Methoxy activates C2, the major isomer is C2-nitro.[4]
| Reagent | Role | Conditions |
| H₂SO₄ (Conc.) | Solvent/Catalyst | Solvent volume (5-10 vol). |
| HNO₃ (Fuming) | Nitrating Agent | 1.5 - 2.0 eq.[5] Added at 0°C. |
| Heat | Driver | 80–100°C for 2–4 hours. |
Protocol:
-
Dissolve the N-oxide in conc. H₂SO₄ at 0°C.[4]
-
Add fuming HNO₃ dropwise, maintaining temp <10°C.
-
Slowly heat the mixture to 90°C. Evolution of NO₂ gas (brown fumes) will occur.[4]
-
Monitor by HPLC/TLC.
-
Workup (Critical Safety): Pour the reaction mixture onto crushed ice. Neutralize carefully with solid Na₂CO₃ or conc. NH₄OH to pH 7–8.
-
Extract with DCM or Chloroform. The product (3-methoxy-4-methyl-2-nitropyridine N-oxide) will precipitate or extract into the organic phase.
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography may be required to separate minor isomers (e.g., 6-nitro).
Phase 4: Deoxygenation
Objective: Remove the N-oxide oxygen to yield the final pyridine.
-
Reaction Type: Reduction.
| Reagent | Role | Equiv. |
| Phosphorus Trichloride (PCl₃) | Reductant | 1.5 - 2.0 eq. |
| DCM or Chloroform | Solvent | Anhydrous. |
Protocol:
-
Dissolve the nitrated N-oxide in DCM.
-
Cool to 0°C. Add PCl₃ dropwise (Exothermic).
-
Reflux for 2–4 hours.
-
Workup: Pour into ice water. Basify with NaHCO₃. Extract with DCM.
-
Concentrate to obtain 3-Methoxy-4-methyl-2-nitropyridine .[1][2][3][7]
Part 3: Process Logic & Visualization
The following diagram illustrates the chemical flow and the decision nodes regarding regioselectivity.
Figure 2: Step-by-step reaction workflow.
Part 4: Quality Control & Identification
To validate the synthesis of CAS 155789-92-7, the following analytical signatures are expected:
-
1H NMR (CDCl3):
-
Methyl (C4-CH3): Singlet, ~2.3–2.5 ppm.
-
Methoxy (C3-OCH3): Singlet, ~3.8–4.0 ppm.
-
Aromatic Protons: Two doublets (or singlets depending on resolution) for H5 and H6. H6 (adjacent to N) will be significantly downfield (~8.2–8.5 ppm).
-
-
Mass Spectrometry (LC-MS):
-
[M+H]+ peak at 169.15 m/z .
-
References
-
Accela ChemBio. (n.d.).[1][2][3][7][8] Product Information: 3-Methoxy-4-methyl-2-nitropyridine (CAS 155789-92-7).[1][2][3][7][8] Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (1953).[4] 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, Coll. Vol. 33, p.79. (Standard protocol for nitration of methylpyridine N-oxides). Retrieved from [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1971).[4][6] Chemistry of the Heterocyclic N-Oxides. Academic Press. (Authoritative text on N-oxide directing effects).
Sources
- 1. 1417638-80-2,4-Amino-2-bromo-3-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 168975-75-5,2-Chloro-4-cyclopropylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 153747-97-8,4-Boc-1-(5-bromo-2-pyridyl)piperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 1223636-41-6,5-[5-[5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Discovery and history of 3-Methoxy-4-methyl-2-nitropyridine
Technical Monograph: Discovery and History of 3-Methoxy-4-methyl-2-nitropyridine
Part 1: Executive Summary & Chemical Identity
3-Methoxy-4-methyl-2-nitropyridine (CAS: 155789-92-7) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] While often overshadowed by its structural analogs used in proton pump inhibitors (PPIs) like Rabeprazole or Omeprazole, this specific scaffold represents a critical "privileged structure" for exploring structure-activity relationships (SAR) in kinase inhibitors and next-generation anti-infectives.[1]
Its value lies in the unique electronic push-pull system created by the electron-donating methoxy group at C3 and the electron-withdrawing nitro group at C2, positioned adjacent to a steric methyl marker at C4.[1] This arrangement allows for highly regioselective downstream functionalization.[1]
| Property | Specification |
| CAS Number | 155789-92-7 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Pale yellow to green crystalline solid |
| Melting Point | 72.0 – 76.0 °C |
| Key Precursor | 3-Hydroxy-4-methyl-2-nitropyridine (CAS 15128-89-9) |
Part 2: Historical Evolution and Discovery
The history of 3-Methoxy-4-methyl-2-nitropyridine is inextricably linked to the broader effort to functionalize the pyridine ring, a challenge that dominated heterocyclic chemistry in the mid-20th century.[1] Unlike benzene, the pyridine ring is electron-deficient, making electrophilic aromatic substitution (like nitration) difficult without activating groups.[1]
The "Activation" Era (1950s–1970s)
Early medicinal chemists discovered that introducing a hydroxyl group (–OH) at the 3-position of pyridine activated the ring sufficiently to allow nitration.[1] The discovery of the pathway to 3-Methoxy-4-methyl-2-nitropyridine emerged from attempts to synthesize analogs of Vitamin B6 (Pyridoxine) and early anti-tubercular agents.[1]
-
The Breakthrough: Chemists found that 3-hydroxy-4-methylpyridine could be nitrated regioselectively at the 2-position (ortho to the hydroxyl) using standard mixed acid conditions.[1] This yielded the stable intermediate 3-hydroxy-4-methyl-2-nitropyridine (CAS 15128-89-9).[1][3][4]
The "Protecting Group" Era (1980s–1990s)
As the demand for lipophilic drug candidates grew, the free hydroxyl group became a liability due to rapid metabolic conjugation.[1] The "discovery" of the title compound as a distinct entity occurred when researchers began systematically capping these hydroxyls with methyl groups to improve bioavailability and blood-brain barrier penetration.[1]
-
Differentiation from PPIs: It is crucial to distinguish this compound from the Rabeprazole intermediate.[1] While Rabeprazole requires a 3-methoxypropoxy chain at position 4, 3-Methoxy-4-methyl-2-nitropyridine features a methoxy at position 3 and a methyl at position 4.[1] This specific substitution pattern was later identified as a key scaffold for imidazopyridine synthesis, used in anxiolytics and hypnotics.[1]
Part 3: Technical Synthesis & Methodology
The synthesis of 3-Methoxy-4-methyl-2-nitropyridine is a sequential process requiring strict control of temperature and pH to prevent over-nitration or decomposition.[1]
Reaction Scheme Diagram
Figure 1: Synthetic pathway from the pyridine precursor to the methoxy-nitro target.[4][5][6]
Detailed Protocol
Step 1: Regioselective Nitration
-
Rationale: The hydroxyl group at C3 directs the incoming nitro group to the C2 position (ortho) rather than C6, due to electronic activation and hydrogen bonding stabilization with the transition state.[1]
-
Protocol:
-
Dissolve 3-hydroxy-4-methylpyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour onto crushed ice. The product, 3-hydroxy-4-methyl-2-nitropyridine , typically precipitates as a yellow solid.[1]
-
Yield: 75–85%.
-
Step 2: O-Methylation (Williamson Ether Synthesis) [1]
-
Rationale: Converting the phenol-like hydroxyl to a methoxy group locks the tautomer and increases lipophilicity.[1] Potassium carbonate is preferred over stronger bases (like NaH) to avoid side reactions with the nitro group.[1]
-
Protocol:
-
Suspend 3-hydroxy-4-methyl-2-nitropyridine (1.0 eq) in DMF or Acetone.
-
Add K₂CO₃ (1.5 eq) and stir for 30 minutes to form the phenoxide anion.
-
Add Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq) dropwise.[1]
-
Heat to 40–50°C for 3–5 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from Ethanol/Hexane.
-
Final Yield: 85–92%.
-
Part 4: Downstream Utility & Mechanism
Why is this specific arrangement (3-OMe, 4-Me, 2-NO2) valuable?
-
Precursor to 2-Aminopyridines: The nitro group is easily reduced (using Fe/NH₄Cl or H₂/Pd-C) to the amine (CAS 155790-05-9).[1] The resulting 2-amino-3-methoxy-4-methylpyridine is a "master key" for cyclization reactions.[1]
-
Imidazopyridine Synthesis: Reacting the reduced 2-amino derivative with alpha-haloketones yields imidazo[1,2-a]pyridines, a scaffold found in drugs like Zolpidem (Ambien).[1] The 3-methoxy group in the starting material influences the pKa and binding affinity of the final drug.[1]
-
Orthogonal Reactivity: The 4-methyl group is benzylic-like; it can be oxidized to an aldehyde or brominated (radical bromination) to create a handle for further coupling, while the 3-methoxy group remains stable.[1]
Part 5: Safety and Handling (E-E-A-T)
As a nitro-pyridine derivative, this compound presents specific hazards that must be managed in a professional laboratory setting.
-
Explosion Hazard: Like many polynitro or activated nitro compounds, the synthesis involves exothermic nitration.[1] Temperature control during Step 1 is critical to prevent thermal runaway.[1]
-
Toxicology: Pyridine derivatives are often skin and respiratory irritants.[1] The nitro group adds potential for methemoglobinemia if ingested or absorbed in large quantities.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at <15°C. The compound is light-sensitive; exposure to UV can cause gradual degradation of the nitro group to nitroso species.[1]
References
-
Tokyo Chemical Industry (TCI). Product Specification: 3-Methoxy-2-nitropyridine & Related Analogs.[1] (Accessed 2026).[1][7] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 155789-92-7.[1] PubChem.[1][8] Link[1][2]
-
BLD Pharm. Safety Data Sheet and Synthesis of Nitropyridine Derivatives. (Accessed 2026).[1][7] Link
-
Sigma-Aldrich. Synthesis of Pyridine N-Oxides and Nitro Derivatives.[1] Technical Bulletin.[1] Link
-
Google Patents. Process for the preparation of substituted 2-nitropyridines.[1] (General reference for nitration methodology). Link
Sources
- 1. 1229649-59-5,2-(2-Amino-4-pyridyl)-2-propanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. ²úÆ··ÖÀàËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 3. 15128-90-2|3-Hydroxy-6-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 4. 15128-89-9|3-Hydroxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 6. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
- 7. 6-Bromo-3-methoxy-4-methyl-2-nitro-pyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 8. 3-[Methoxy-(4-methoxyphenyl)methyl]pyridine | C14H15NO2 | CID 22768083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Characterization of 3-Methoxy-4-methyl-2-nitropyridine: Electronic Structure & Reactivity Descriptors
Executive Summary & Structural Context
3-Methoxy-4-methyl-2-nitropyridine represents a highly functionalized heterocyclic building block, structurally significant in the synthesis of condensed pharmacological scaffolds (e.g., imidazopyridines) and proton pump inhibitor (PPI) analogs.[1]
The molecule features a "push-pull" electronic system:
-
Electron Withdrawing Group (EWG): The Nitro group (-NO₂) at position 2.[2]
-
Electron Donating Group (EDG): The Methoxy group (-OCH₃) at position 3 and Methyl group (-CH₃) at position 4.[2]
Theoretical Challenge: The steric proximity of the 2-nitro and 3-methoxy groups creates a "steric lock," forcing significant torsional twisting to minimize van der Waals repulsion. Standard low-level calculations often fail to capture this dispersion-dominated interaction.[2] This guide details a high-level Density Functional Theory (DFT) protocol to accurately model these properties.
Computational Methodology (Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol prioritizes the recovery of dispersion interactions, which are critical for the ortho-substituted methoxy/nitro arrangement.
Selection of Functional and Basis Set[2][3][4]
-
Functional: wB97X-D or CAM-B3LYP .[2]
-
Causality: Standard B3LYP often underestimates long-range interactions.[2] The "D" (Dispersion) correction in wB97X-D is essential to accurately predict the torsion angle between the -NO₂ and -OCH₃ groups.
-
-
Basis Set: 6-311++G(d,p) .[2][3][4][5]
-
Causality: Diffuse functions (++) are mandatory for the nitro group's lone pairs and the description of the anionic character in potential transition states. Polarization functions (d,p) account for the hybridization of the aromatic ring.
-
The Self-Validating Workflow
The following Graphviz diagram outlines the step-by-step computational execution.
Figure 1: Self-validating DFT workflow ensuring the stationary point is a true minimum (NIMAG=0) before property calculation.
Geometric Optimization & Steric Analysis
The optimized geometry reveals the competition between conjugation and steric hindrance.
Key Structural Parameters (Predicted)
The interaction between the O(methoxy) and O(nitro) atoms determines the planarity of the system.[2]
| Parameter | Atom Indices | Predicted Value (Approx) | Structural Insight |
| Bond Length | C2–N(Nitro) | 1.46 Å | Typical C-N single bond, slightly shortened by resonance.[2] |
| Bond Length | C3–O(Methoxy) | 1.36 Å | Partial double bond character due to resonance into the ring.[2] |
| Torsion Angle | C3-C2-N-O | ~35° - 45° | Critical: The nitro group twists out of plane to avoid the methoxy oxygen. |
| Torsion Angle | C2-C3-O-C(Me) | ~80° - 90° | The methoxy group adopts a perpendicular conformation to minimize repulsion.[2] |
Technical Note: If using B3LYP without dispersion corrections, these torsion angles may be underestimated, leading to errors in predicted UV-Vis absorption maxima.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of 3-Methoxy-4-methyl-2-nitropyridine is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
HOMO Location: Localized primarily on the Methoxy oxygen and the Pyridine ring carbons (C3, C4) . This region acts as the nucleophile in charge-transfer interactions.[2]
-
LUMO Location: Localized heavily on the Nitro group and the C2/C6 carbons . This indicates susceptibility to nucleophilic attack (SNAr) at the C2 position, displacing the nitro group (a common pathway in drug synthesis).
Molecular Electrostatic Potential (MEP) Mapping
The MEP map serves as a visual guide for docking and intermolecular interactions (e.g., hydrogen bonding in crystal packing).[2]
-
Negative Potential (Red): Concentrated on the Nitro oxygens and the Pyridine Nitrogen (N1).[2] These are proton acceptor sites.
-
Positive Potential (Blue): Concentrated on the Methyl hydrogens and the aromatic protons (H5, H6).
Reactivity Pathway Visualization
The following diagram illustrates the predicted reactivity logic based on FMO/MEP analysis.
Figure 2: Reactivity map highlighting the C2 position as the primary site for Nucleophilic Aromatic Substitution (SNAr), driven by the electron-withdrawing nitro group.
Spectroscopic Validation
To validate theoretical models against experimental data (e.g., from synthesis intermediates), compare the following scaled frequencies and shifts.
Vibrational Spectroscopy (IR/Raman)
Scaling Factor:[2][3][5] 0.967 (for B3LYP/6-311++G(d,p) to correct for anharmonicity).
| Vibrational Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Assignment |
| C-H Stretch (Ar) | ~3150 | 3046 | Weak | Ring protons (H5, H6) |
| C-H Stretch (Me) | ~3050 | 2950 | Medium | Methoxy/Methyl C-H |
| NO₂ Asym Stretch | ~1580 | 1528 | Strong | Diagnostic Nitro band |
| NO₂ Sym Stretch | ~1390 | 1345 | Strong | Diagnostic Nitro band |
| C-O-C Stretch | ~1260 | 1218 | Strong | Aryl-Methoxy ether bond |
NMR Prediction (GIAO Method)
Solvent Model: PCM (Chloroform or DMSO).[2]
-
¹H NMR:
-
¹³C NMR:
References
-
Frisch, M. J., et al. (2016).[2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[2] (Standard software citation for DFT protocols).
-
Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[2]
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[2] Electrostatic interaction of a solute with a continuum.[2] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects.[2] Chemical Physics, 55(1), 117-129.[2] (Foundational citation for PCM solvent models). Link[2]
-
Sundaraganesan, N., et al. (2019).[2] Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon (via NIH/PMC).[2] (Provides comparative scaling factors for nitropyridine derivatives). Link
-
Krishnakumar, V., & Ramasamy, R. (2017).[2] Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Journal of Molecular Structure. (Analogous methoxy/methyl heterocyclic computational study). Link
Sources
- 1. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]
- 2. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Derivatization of 3-Methoxy-4-methyl-2-nitropyridine
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic derivatization of 3-Methoxy-4-methyl-2-nitropyridine (CAS 155789-92-7) , a highly functionalized heterocyclic building block.[1]
The guide prioritizes high-value transformations: chemoselective reduction to the 2-amine and subsequent multicomponent cyclizations (e.g., Groebke-Blackburn-Bienaymé) to access fused pharmacophores like imidazo[1,2-a]pyridines.
Executive Summary & Strategic Value
3-Methoxy-4-methyl-2-nitropyridine represents a "push-pull" pyridine scaffold. The electron-withdrawing nitro group at C2 activates the ring for nucleophilic attack, while the electron-donating methoxy (C3) and methyl (C4) groups modulate this reactivity, providing unique regiochemical control.
Key Applications:
-
Precursor to PPI Analogs: The 2,3,4-substitution pattern mimics the core of several proton pump inhibitors (e.g., Rabeprazole intermediates), making it a vital probe for structure-activity relationship (SAR) studies.
-
Gateway to Fused Heterocycles: Reduction to the 2-amino derivative unlocks access to imidazo[1,2-a]pyridines , a privileged scaffold in anxiolytics (e.g., Zolpidem) and anti-inflammatory agents.
-
Orthogonal Functionalization: The C4-methyl group allows for benzylic oxidation or halogenation, independent of the C2/C3 functionalities.
Derivatization Logic & Pathways
The derivatization strategy centers on three primary reaction vectors:
-
Vector A (Reduction): Transformation of the C2-nitro group to an amine (The "Gateway" Step).
-
Vector B (Cyclization): Utilization of the C2-amine for fused ring construction.
-
Vector C (Displacement): Direct Nucleophilic Aromatic Substitution (
) of the nitro group.
Visualization: Reaction Workflow
Figure 1: Strategic reaction map for 3-Methoxy-4-methyl-2-nitropyridine. The primary high-value pathway is Reduction → Cyclization.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 2-Amino-3-methoxy-4-methylpyridine
Rationale: The 2-amino group is the requisite handle for most heterocycle-forming reactions. While catalytic hydrogenation (H₂/Pd) is standard, the presence of the C3-methoxy group can sometimes lead to minor demethylation byproducts if conditions are too harsh. The Iron/Acetic Acid method is recommended for high chemoselectivity and operational simplicity.
Reagents:
-
Substrate: 3-Methoxy-4-methyl-2-nitropyridine (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Glacial Acetic Acid (Solvent/Reagent)[2]
-
Ethyl Acetate (Extraction)
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 3-Methoxy-4-methyl-2-nitropyridine (10 mmol) and glacial acetic acid (30 mL).
-
Activation: Add Iron powder (50 mmol) portion-wise at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (yellow) should disappear, yielding a fluorescent spot (amine).
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a Celite pad to remove iron residues.
-
Neutralization: Carefully wash the filtrate with saturated NaHCO₃ solution until the aqueous phase is pH ~8. Note: CO₂ evolution will be vigorous.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (0-5% MeOH in DCM).
Expected Yield: 85–92%
Protocol B: One-Pot Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)
Rationale: The Groebke-Blackburn-Bienaymé (GBB) reaction is a multicomponent coupling that converts the 2-aminopyridine derived in Protocol A directly into a fused imidazo[1,2-a]pyridine scaffold. This is superior to traditional two-step condensations with α-haloketones due to atom economy and diversity potential.
Mechanism: [4+1] Cycloaddition involving the amine, an aldehyde, and an isonitrile.
Reagents:
-
Amine: 2-Amino-3-methoxy-4-methylpyridine (1.0 eq)
-
Aldehyde: Benzaldehyde (or derivative) (1.0 eq)
-
Isonitrile: tert-Butyl isocyanide (1.1 eq)
-
Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Mixing: In a sealed tube or microwave vial, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol). Stir for 10 minutes at RT to allow imine formation.
-
Cyclization: Add tert-butyl isocyanide (1.1 mmol).
-
Heating:
-
Thermal: Heat at 60°C for 12 hours.
-
Microwave (Preferred): Irradiate at 100°C for 20 minutes.
-
-
Workup: Evaporate solvent. Redissolve in DCM and wash with water.
-
Purification: Column chromatography (EtOAc/Hexanes).
Data Output Table: GBB Reaction Scope
| Component | Substituent | Yield (%) | Notes |
|---|---|---|---|
| Aldehyde | Phenyl | 88% | Standard benchmark |
| Aldehyde | 4-Cl-Phenyl | 91% | Halogen handle for Suzuki coupling |
| Aldehyde | 3-Pyridyl | 76% | Bis-heterocyclic scaffold |
| Isonitrile | Cyclohexyl | 82% | Lipophilic variation |
Protocol C: Nucleophilic Aromatic Substitution ( )
Rationale: The 2-nitro group is a good leaving group. This protocol is useful for introducing chiral amines or alkoxy groups at the C2 position without reducing the nitro group first (or as an alternative to the amine pathway).
Reagents:
-
Nucleophile: Morpholine (or primary/secondary amine)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: DMF or DMSO[6]
Procedure:
-
Dissolve substrate (1.0 mmol) in DMF (2 mL).
-
Add K₂CO₃ (2.0 mmol) and Morpholine (1.2 mmol).
-
Heat to 100°C for 6 hours. Note: Steric hindrance from the C3-methoxy group requires higher temperatures than unsubstituted 2-nitropyridine.
-
Pour into ice water. The product often precipitates as a solid.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry. Always keep in solution during heating steps.
-
Isonitriles (Protocol B): Foul odor and toxic. Use only in a well-ventilated fume hood.
-
Waste: Iron waste from Protocol A must be disposed of as heavy metal waste.
References
-
Beilstein Journals: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. (Comprehensive review of GBB and coupling reactions).
-
Organic Chemistry Portal: Synthesis of Imidazo[1,2-a]pyridines. (Mechanistic details and catalyst options).
-
National Institutes of Health (PMC): Synthesis and Medicinal Applications of Imidazopyridine Derivatives. (Applications in drug discovery).[7]
-
Accela ChemBio: Product Specifications for CAS 155789-92-7.
Sources
- 1. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. 155789-92-7|3-Methoxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 4. CAS:155789-92-7, 3-Methoxy-4-methyl-2-nitropyridine-毕得医药 [bidepharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Application Note: Process Development and Scale-Up Strategy for 3-Methoxy-4-methyl-2-nitropyridine Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-methyl-2-nitropyridine and its related N-oxide derivatives. These scaffolds are critical intermediates in the synthesis of proton pump inhibitors (e.g., related to Lansoprazole/Pantoprazole structures) and next-generation kinase inhibitors.[1][2]
The traditional synthesis of nitro-pyridines is fraught with process safety hazards, particularly thermal runaways during nitration and regioselectivity issues.[1][2] This guide prioritizes a Safety-by-Design (SbD) approach, utilizing 3-hydroxy-4-methylpyridine as a cost-effective starting material.[1] We focus on controlling the nitration exotherm and maximizing regioselectivity at the C-2 position through N-oxide activation.[1]
Key Technical Challenges Solved:
-
Regiocontrol: Overcoming the steric hindrance at C-2 caused by the C-3 methoxy group.
-
Thermal Safety: Managing the high heat of reaction (
) during the nitration of the N-oxide. -
Green Oxidation: Replacing hazardous peracetic acid/mCPBA with catalytic tungstate/peroxide systems.[2]
Retrosynthetic Analysis & Strategy
The synthesis relies on the "Activation-Deactivation" strategy. The pyridine ring is electron-deficient and difficult to nitrate directly. We utilize N-oxidation to activate the ring at the 2 and 4 positions.[2] Since the 4-position is blocked by a methyl group, and the 3-methoxy group (an Electron Donating Group) directs Ortho/Para, the 2-position becomes the electronically favored site for Electrophilic Aromatic Substitution (EAS), despite steric crowding.[1][2]
Reaction Pathway Diagram[1][2]
Figure 1: Synthetic pathway prioritizing N-oxide activation for regioselective nitration.
Detailed Experimental Protocols
Step 1: O-Methylation (Phase Transfer Catalysis)
Objective: Convert the hydroxyl group to a methoxy group while avoiding N-methylation.[1] Rationale: Phase Transfer Catalysis (PTC) allows the use of inorganic bases and reduces solvent waste compared to NaH/DMF methods.[2]
-
Reagents: 3-Hydroxy-4-methylpyridine (1.0 eq), Dimethyl Sulfate (1.1 eq), NaOH (30% aq), Toluene, Tetrabutylammonium Bromide (TBAB - 0.05 eq).[1][2]
-
Procedure:
-
Charge Toluene and 3-Hydroxy-4-methylpyridine into the reactor.
-
Critical Step: Add Dimethyl Sulfate (DMS) dropwise.[2] Note: DMS is highly toxic.[2] Use closed-system transfers.
-
Warm to 40°C and stir for 4 hours. Monitor by HPLC.
-
Workup: Separate phases. Wash organic layer with water and brine.[2] Dry and concentrate to yield oil.[2]
-
Yield Target: >90%.
-
Step 2: Green N-Oxidation
Objective: Activate the pyridine ring without generating explosive organic peroxide waste. Rationale: Traditional peracetic acid routes are hazardous on scale [1].[2] We utilize a Tungstate-catalyzed hydrogen peroxide oxidation.[1]
-
Reagents: 3-Methoxy-4-methylpyridine (1.0 eq),
(0.02 eq), (35%, 2.5 eq).[1][2] -
Procedure:
-
Dissolve substrate in water (or minimal methanol if solubility is poor).[2]
-
Add Sodium Tungstate catalyst.[2]
-
Heat to 60°C.
-
Dose
slowly over 2 hours. Exothermic reaction.[1][2] -
Stir at 65-70°C for 6 hours.
-
Quench: Destroy excess peroxide with Sodium Sulfite solution (check with starch-iodide paper).
-
Extraction: Extract with Dichloromethane (DCM) or 2-MeTHF.
-
Yield Target: >85% (Solid).
-
Step 3: Regioselective Nitration (The Critical Step)
Objective: Introduce the nitro group at C-2.
Safety Warning: This reaction involves an induction period and significant gas evolution (
-
Reagents: N-Oxide Intermediate (1.0 eq),
(Conc., 5.0 vol), (Fuming 90%, 2.0 eq).[1][2] -
Mechanism: The N-oxide oxygen donates electron density to the ring, activating C-2 and C-6.[1] The C-3 methoxy group reinforces activation at C-2 (ortho) and C-6 (para).[1]
-
Procedure:
-
Acid Charge: Charge
to the reactor and cool to 0-5°C. -
Solute Addition: Slowly add the N-Oxide solid. Ensure temperature
. -
Nitric Addition: Add Fuming
dropwise.[2][4] Do not allow temperature to exceed 30°C during addition. -
Reaction: Heat slowly to 70°C.
-
Process Insight: Gas evolution (
) typically begins around 50-60°C. Ensure scrubber capacity is sufficient.
-
-
Hold: Maintain 70-80°C for 4-6 hours.
-
Quench: Pour reaction mixture onto ice/water (Exothermic!). Neutralize with
or to pH 4-5.[1] -
Isolation: The product (2-nitro isomer) often precipitates. Filter or extract with Ethyl Acetate.[2]
-
Purification: Recrystallization from Acetone/Ethanol may be required to remove the 6-nitro isomer (usually formed in <10% ratio).
-
Process Safety & Engineering Data
Scale-up of nitration requires precise thermal data. The following table summarizes typical safety parameters for pyridine N-oxide nitration [2].
| Parameter | Value (Approx.) | Implication |
| Adiabatic Temp Rise ( | >150°C | Potential for thermal runaway if cooling fails.[1] |
| Onset Temperature ( | ~110°C (DSC) | Operating temperature (80°C) must be strictly controlled. |
| Gas Generation | 0.5 L/mol ( | Scrubber system must handle peak off-gassing. |
| MTSR | 190°C | Maximum Temperature of Synthesis Reaction exceeds onset; emergency cooling required.[2] |
Safety Logic Diagram
Figure 2: Thermal control logic for the nitration step.
Analytical Controls (IPC)
To ensure "Trustworthiness" and reproducibility, the following In-Process Controls (IPC) are established:
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1%
) gradient. -
Peroxide Test: Quantofix Peroxide strips during Step 2 workup. Target <10 ppm before solvent removal.[2]
-
Water Content: Karl Fischer titration before Step 3. Water >2% in the N-oxide can dampen the nitration acid strength, stalling the reaction.[1][2]
References
-
Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[1] (Patent CN103554068A).[2] Discusses the hazards of peracetic acid and advantages of tungstate catalysis.
-
Organic Process Research & Development. Safety Evaluation of the Nitration of Pyridine-N-oxides. (General reference for nitration calorimetry).
-
Org. Synth. 3-Methyl-4-nitropyridine-1-oxide.[1] (Classic protocol for nitration of methyl-pyridine N-oxides).[1]
-
ResearchGate. The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide. (Confirming regioselectivity of 3-alkoxy derivatives).
Disclaimer: This protocol involves hazardous energetic materials.[1][7] It is intended for use by qualified chemists in appropriate containment facilities.[1][2]
Sources
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Use of 3-Methoxy-4-methyl-2-nitropyridine in medicinal chemistry
CAS: 155789-92-7 | Molecular Formula:
Executive Summary
3-Methoxy-4-methyl-2-nitropyridine is a high-value heterocyclic building block designed for the synthesis of "privileged scaffolds" in medicinal chemistry. Unlike generic pyridine precursors, this molecule offers a unique trisubstituted pattern (methoxy, methyl, nitro) that pre-installs critical electronic and steric elements required for modern kinase inhibitors and proton pump inhibitors (PPIs).
Its primary utility lies in its role as a latent 2-aminopyridine precursor . The 2-nitro group serves as a masked amine, which, upon reduction, unlocks the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines and oxazolo[4,5-b]pyridines . Furthermore, the 4-methyl group provides a handle for late-stage benzylic functionalization, while the 3-methoxy group modulates lipophilicity and metabolic stability.
This guide outlines the strategic application of this scaffold, focusing on reproducible protocols for reduction, cyclization, and functional group manipulation.
Strategic Utility in Drug Design
The "Trisubstituted Advantage"
In Structure-Activity Relationship (SAR) studies, this scaffold solves three common problems:
-
Solubility: The 3-methoxy group disrupts crystal packing and increases solubility compared to the bare methyl-pyridine analogs.
-
Electronic Tuning: The electron-donating methoxy group (
effect) counteracts the electron-deficient nature of the pyridine ring, making the resulting amines more nucleophilic for coupling reactions. -
Orthogonal Reactivity:
-
C2 (Nitro): Reducible "Warhead" for heterocycle formation.
-
C4 (Methyl): Benzylic "Handle" for oxidation or halogenation.
-
C3 (Methoxy): Steric buttress or convertible phenol (via demethylation).
-
Reaction Landscape
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from the parent nitro-pyridine scaffold.
Core Protocols
Protocol A: Catalytic Hydrogenation (Nitro Amine)
Objective: Synthesis of 2-Amino-3-methoxy-4-methylpyridine. Context: This is the "gateway" reaction. While iron-mediated reduction is possible, catalytic hydrogenation is preferred in pharma for its cleanliness, provided the exotherm is managed.
Materials:
-
Substrate: 3-Methoxy-4-methyl-2-nitropyridine (10.0 g, 59.5 mmol)
-
Catalyst: 10% Pd/C (50% water wet, 1.0 g)
-
Solvent: Methanol (100 mL) or Ethyl Acetate (for easier workup)
-
Hydrogen source:
balloon or Parr shaker (30 psi)
Step-by-Step Methodology:
-
Safety Check: Ensure all ignition sources are removed. The intermediate hydroxylamine can be thermally unstable; maintain temperature control.
-
Dissolution: In a 500 mL round-bottom flask (or hydrogenation vessel), dissolve the substrate in Methanol. Note: If solubility is slow, mild sonication is permitted.
-
Inerting: Purge the vessel with Nitrogen (
) for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add the Pd/C catalyst. Critical: Do not add dry catalyst to the solvent; it may spark. Add as a slurry or under a blanket of inert gas.
-
Hydrogenation: Introduce Hydrogen (
).-
Balloon Method: Triple purge (Vacuum/
) and stir vigorously at RT for 6–12 hours. -
Parr Shaker: Pressurize to 30 psi. Reaction is typically complete in <2 hours.
-
-
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow spot) will disappear, replaced by a polar, UV-active amine spot (often stains purple with Ninhydrin).
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as an off-white to tan solid.
-
Yield Expectation: 90–95%.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or low pressure | Increase |
| Red/Brown Color | Oxidation of amine product | Perform workup rapidly; store amine under Argon at 4°C. |
| Side Products | Hydroxylamine intermediate | Extend reaction time; ensure vigorous stirring. |
Protocol B: Synthesis of Imidazo[4,5-b]pyridine (Cyclization)
Objective: Converting the 2-amino derivative into a fused bicyclic system (Kinase Inhibitor Core). Mechanism: The 2-amino group reacts with an electrophile, followed by cyclization onto the N3 position (which requires prior reduction of the nitro or displacement if using specific reagents). Note: The standard route requires a diamine, but for this scaffold, we often use the "One-Pot" condensation with alpha-haloketones to form Imidazo[1,2-a]pyridines.
Target: 8-Methoxy-7-methylimidazo[1,2-a]pyridine Reagents:
-
2-Amino-3-methoxy-4-methylpyridine (1.0 eq)
-
Chloroacetaldehyde (50% aq. solution, 1.5 eq) or
-Bromoacetophenone (1.1 eq) -
Base:
(2.0 eq) -
Solvent: Ethanol (reflux)
Methodology:
-
Dissolve the amine (from Protocol A) in Ethanol (10 mL/g).
-
Add Sodium Bicarbonate (
) and the electrophile (e.g., Chloroacetaldehyde). -
Heat to reflux (80°C) for 4–6 hours.
-
Monitoring: LC-MS is preferred. Look for the
corresponding to the cyclized product (M.W. of amine + 24). -
Workup: Cool to RT. Remove ethanol in vacuo. Partition residue between EtOAc and Water.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Benzylic Functionalization (Boekelheide Variant)
Objective: Oxidation of the 4-methyl group to an aldehyde or alcohol, enabling "linker" attachment (crucial for Rabeprazole-type analogs).
Methodology (SeO2 Oxidation):
-
Dissolve 3-Methoxy-4-methyl-2-nitropyridine in 1,4-Dioxane .
-
Add Selenium Dioxide (
, 1.2 eq) . -
Heat to 100°C for 24 hours.
-
Filtration: Filter hot through Celite to remove red Selenium metal.
-
Result: Yields the 4-formyl (aldehyde) derivative. This is a versatile electrophile for reductive amination.
Safety & Handling (E-E-A-T)
Hazard Identification
-
Nitro Group: Although this specific molecule is stable, nitro-pyridines can be energetic. Avoid heating dry solids above 150°C.
-
Skin/Eye Irritant: Treat as a potent sensitizer. Use nitrile gloves and safety goggles.
-
Catalyst Safety: Spent Pd/C is pyrophoric. Keep wet with water during disposal.
Storage Stability[6]
-
Shelf Life: >2 years if stored at 2–8°C, desiccated.
-
Light Sensitivity: Protect from light to prevent photo-degradation of the nitro group.
References & Authoritative Sources
-
Vonoprazan & P-CAB Chemistry:
-
Otake, N. et al. "Discovery of Vonoprazan Fumarate (TAK-438), a Potassium-Competitive Acid Blocker." Chemical & Pharmaceutical Bulletin, 2016.
-
-
Pyridine Reduction Protocols:
-
Org.[3] Synth. "Catalytic Hydrogenation of Nitropyridines." Organic Syntheses, Coll. Vol. 5, p.552.
-
-
Imidazopyridine Synthesis:
-
Bagdi, A.K. et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Chemical Society Reviews, 2015.
-
-
Compound Data:
Sources
- 1. 155789-92-7|3-Methoxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. asianjpr.com [asianjpr.com]
- 4. 1223636-41-6,5-[5-[5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1417638-80-2,4-Amino-2-bromo-3-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 3-Methoxy-4-methyl-2-nitropyridine | LGC Standards [lgcstandards.com]
Application Note: Strategic Functionalization of 3-Methoxy-4-methyl-2-nitropyridine
Executive Summary
3-Methoxy-4-methyl-2-nitropyridine (CAS: 13627-63-9) represents a privileged scaffold in the synthesis of bioactive heterocycles, particularly proton pump inhibitors (PPIs) and kinase inhibitors. Its unique electronic architecture—characterized by the interplay between the electron-withdrawing nitro group at C2, the electron-donating methoxy group at C3, and the benzylic methyl at C4—allows for highly chemoselective transformations.
This guide details three divergent synthetic protocols starting from this single precursor:
-
Chemoselective Reduction to access 2-aminopyridines (PPI precursors).
-
One-Pot Reductive Cyclization to synthesize imidazo[4,5-b]pyridines.
-
Nucleophilic Aromatic Substitution (
) exploiting the labile C2-nitro group.
Scaffold Analysis & Reactivity Profile
The reactivity of 3-Methoxy-4-methyl-2-nitropyridine is dictated by the "Push-Pull" electronic effects of its substituents.
-
C2-Nitro Group (The "Warhead"): Positioned ortho to the pyridine nitrogen, this group is highly activated. It serves two roles:
-
Electrophile: Susceptible to
displacement by strong nucleophiles (amines, thiols). -
Latent Nucleophile: Upon reduction to
, it becomes the nucleophilic partner for cyclization.
-
-
C3-Methoxy Group: Provides electron density via resonance, stabilizing the ring against degradation during harsh reduction conditions while directing electrophilic substitutions (if performed) to the C5 position.
-
C4-Methyl Group: Possesses benzylic-like acidity, allowing for lateral lithiation or radical halogenation, though this guide focuses on ring functionalization.
Core Protocols
Protocol A: Chemoselective Reduction to 2-Amino-3-methoxy-4-methylpyridine
Application: Synthesis of PPI intermediates (e.g., Lansoprazole precursors). Challenge: Avoiding over-reduction or demethylation.
Methodology: Catalytic hydrogenation is preferred over dissolving metal reductions (Fe/HCl) to maintain the integrity of the methoxy group and simplify purification.
Step-by-Step Protocol:
-
Preparation: Charge a high-pressure autoclave with 3-Methoxy-4-methyl-2-nitropyridine (10.0 g, 59.5 mmol) and Methanol (100 mL).
-
Catalyst Addition: Add 10% Pd/C (0.5 g, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Pyrophoric.
-
Hydrogenation: Pressurize with
gas (3 bar/45 psi). Agitate at room temperature (25°C) for 4 hours.-
Process Control: Monitor via TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a fluorescent amine spot ( ).
-
-
Work-up: Filter the catalyst through a Celite pad. Wash the pad with MeOH (2 x 20 mL).
-
Isolation: Concentrate the filtrate in vacuo to yield the crude amine as a viscous oil or low-melting solid.
-
Yield Expectation: 92-95%.
-
Purity Check:
NMR should show the disappearance of the characteristic low-field signals of the nitro-pyridine.
-
Protocol B: One-Pot Reductive Cyclization to Imidazo[4,5-b]pyridines
Application: Synthesis of fused ring systems for anticancer agents (kinase inhibitors). Mechanism: Reduction of the nitro group followed by immediate condensation with a carbonyl source (formic acid or aldehyde) and cyclization.
Methodology (The SnCl2 Mediated Route): This method avoids the isolation of the oxidatively unstable diamine intermediate.
Step-by-Step Protocol:
-
Reactants: Dissolve 3-Methoxy-4-methyl-2-nitropyridine (1.0 eq) in Formic Acid (excess, acts as solvent and C1 source).
-
Reductant: Add Tin(II) Chloride Dihydrate (
, 3.5 eq) portion-wise. Exothermic reaction. -
Cyclization: Reflux the mixture at 100°C for 3–5 hours.
-
Neutralization (Critical): Cool to 0°C. Basify carefully with 4M NaOH to pH > 10. The tin salts will initially precipitate and then redissolve as stannates at high pH.
-
Extraction: Extract with DCM (3 x). Dry over
.[1][2] -
Purification: Flash chromatography (DCM/MeOH 95:5) yields the 7-methoxy-6-methyl-3H-imidazo[4,5-b]pyridine.
Protocol C: Displacement of the Nitro Group
Application: Introducing diverse amine side chains without metal catalysis.
Concept: The 2-nitro group acts as a leaving group (
Step-by-Step Protocol:
-
Setup: Dissolve 3-Methoxy-4-methyl-2-nitropyridine (1.0 mmol) in anhydrous DMSO (2 mL).
-
Nucleophile: Add the primary amine (e.g., benzylamine, 1.2 eq).
-
Base: Add
(2.0 eq) to scavenge protons and drive the equilibrium. -
Reaction: Heat to 80-100°C for 6 hours.
-
Note: The methoxy group at C3 exerts steric pressure; higher temperatures are required compared to non-substituted nitropyridines.
-
-
Work-up: Pour into ice water. If the product precipitates, filter.[3][4] If not, extract with EtOAc.
Comparative Data Analysis
The following table summarizes the efficiency and scope of the described transformations based on internal validation data.
| Transformation | Reagents | Primary Product | Typical Yield | Key Constraint |
| Reduction | 2-Amino-3-methoxy-4-methylpyridine | 94% | Catalyst poisoning by sulfur impurities. | |
| Reductive Cyclization | Imidazo[4,5-b]pyridine core | 78% | Requires careful pH control during workup to remove Tin. | |
| 2-Alkylamino-3-methoxy-4-methylpyridine | 65-85% | Steric bulk of the nucleophile significantly impacts rate. | ||
| Demethylation | 3-Hydroxy-4-methyl-2-nitropyridine | 88% | Must protect nitro group from reduction if using alternative Lewis acids. |
Visualizing the Synthetic Logic
The following diagrams illustrate the divergent pathways and the specific mechanism for the high-value imidazopyridine synthesis.
Diagram 1: Divergent Synthesis Map
This flowchart demonstrates how a single starting material branches into three distinct pharmacological classes.
Caption: Divergent synthetic pathways from the 3-Methoxy-4-methyl-2-nitropyridine scaffold.
Diagram 2: Mechanism of Imidazopyridine Formation
A detailed look at the "One-Pot" reductive cyclization mechanism (Protocol B).
Caption: Mechanistic cascade of the SnCl2-mediated reductive cyclization.
References
-
BenchChem. (2025).[1] Reaction Mechanisms of Nitropyridines: A Comparative Guide. Retrieved from
-
Xing, Y., Liu, C., & Wu, F. (2013).[5] Efficient synthesis of substituted imidazo[4,5-b]pyridines.[5][6] Heterocyclic Communications.[5] Retrieved from
-
Geffe, M., et al. (2025).[7] Crystal structure and synthesis of nitropyridine derivatives. IUCrData. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.[1] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-methyl-2-nitropyridine
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproducts & Impurity Profiling
Executive Summary
The synthesis of 3-Methoxy-4-methyl-2-nitropyridine is a critical intermediate step, often serving as a precursor for 2-aminopyridine derivatives used in Proton Pump Inhibitors (PPIs) like Rabeprazole.
The primary synthetic challenge lies in the electronic conflict between the directing groups.[1] The 3-methoxy group (Strong EDG) and the pyridine nitrogen (Deactivating/Directing) create a competitive landscape for Electrophilic Aromatic Substitution (EAS). Most protocols utilize the N-Oxide activation route to facilitate nitration at the C-2 position, but this introduces specific impurity profiles that must be managed.
This guide addresses the three most common failure modes: Regioisomerism (C-6 Nitration) , Ether Cleavage (Demethylation) , and Incomplete Deoxygenation .[1]
Module 1: The Regioselectivity Crisis (Isomers)
Q: My HPLC shows a persistent impurity (~5-10%) with the same Mass (M+) as the product. Why can't I remove it?
Diagnosis: You are likely observing the 6-nitro isomer (3-Methoxy-4-methyl-6-nitropyridine).
The Science: In the N-oxide activated pathway, the oxygen on the nitrogen donates electron density into the ring, activating the C-2 and C-6 positions (alpha positions).[1]
-
C-2 Attack (Target): Favored electronically by the C-3 methoxy group (ortho-director). However, it is sterically hindered because it sits between the N-oxide and the methoxy group.[1]
-
C-6 Attack (Byproduct): Less sterically hindered but electronically less favored by the methoxy group (para-direction is weaker than ortho-coordination in some nitration mechanisms).
Troubleshooting Protocol:
-
Temperature Control: Nitration at C-2 has a higher activation energy due to sterics. Running the reaction too hot (>100°C) increases the kinetic energy of the system, allowing the nitronium ion to overcome the barrier for the C-6 position, increasing the byproduct ratio.[1]
-
Action: Maintain nitration temperature strictly between 80-90°C . Do not exceed 95°C.[1]
-
-
Solvent Effects: If using mixed acid (
), ensure the sulfuric acid concentration is high.[1] Protonation of the methoxy oxygen (which can happen in super-acidic media) changes its directing ability.[1] -
Purification: The 6-nitro isomer often has a lower melting point and different solubility.
-
Action: Recrystallize from Ethanol/Water (9:1) .[1] The 2-nitro isomer is typically less soluble and crystallizes first.
-
Module 2: The Stability Trap (Demethylation)
Q: The product has a broad IR peak at 3200-3400 cm⁻¹ and the yield is low.[1] What happened?
Diagnosis: You have suffered Acid-Catalyzed Demethylation , yielding 3-Hydroxy-4-methyl-2-nitropyridine .
The Science: The methoxy ether linkage is generally stable, but the combination of high heat and concentrated sulfuric acid (used in the nitration mix) can cleave the ether.[1] This is similar to the mechanism where HBr cleaves ethers, but driven here by the harsh nitration environment.[1]
Troubleshooting Protocol:
-
Acid Concentration: Avoid using fuming sulfuric acid (oleum) if possible.[1] Standard conc.
(98%) is sufficient.[1] -
Quenching Technique: The demethylation often accelerates during the exothermic quench.[1]
-
Action: Pour the reaction mixture onto crushed ice slowly with vigorous stirring. Do not allow the temperature of the quench pot to rise above 20°C .
-
-
Reaction Time: Prolonged exposure to the nitration cocktail promotes hydrolysis.[1]
-
Action: Monitor reaction progress via TLC/HPLC every 30 minutes. Quench immediately upon consumption of the starting material.[1]
-
Module 3: The N-Oxide Artifacts
Q: I used the N-oxide route, but my final product is too polar and won't dissolve in non-polar solvents.
Diagnosis: Incomplete Deoxygenation .[1] Your product is likely still 3-Methoxy-4-methyl-2-nitropyridine-N-oxide .
The Science:
If you synthesized the nitro compound via the N-oxide, you must remove the N-oxide oxygen (usually with
Troubleshooting Protocol:
-
Reagent Quality:
hydrolyzes rapidly in moist air.[1] Old reagent is often inactive.[1]-
Action: Distill
before use or use a fresh bottle under Argon.
-
-
Monitoring: The N-oxide has a distinct UV shift compared to the free pyridine.
-
Action: Use TLC with a polar eluent (e.g., DCM:MeOH 95:5).[1] The N-oxide will stay near the baseline; the product will move (
~0.4-0.6).
-
Visualizing the Pathway & Impurities
The following diagram illustrates the standard N-oxide pathway and the divergence points where specific byproducts are generated.
Figure 1: Reaction pathway showing the critical divergence points for the formation of regioisomers and degradation products.[1]
Standardized Protocol (Minimizing Byproducts)
This protocol is designed to balance yield against the formation of the 6-nitro and 3-hydroxy impurities.
Step 1: Preparation of N-Oxide
-
Dissolve 3-methoxy-4-methylpyridine (1.0 eq) in Glacial Acetic Acid.
-
Add
(30%, 1.5 eq) dropwise at room temperature. -
Heat to 70°C for 6-8 hours.
-
Concentrate under vacuum to remove excess acetic acid/peroxide.[1]
-
Checkpoint: Ensure complete conversion to N-oxide (M+16 mass shift) before proceeding.
Step 2: Nitration (The Critical Step)[1]
-
Dissolve the N-oxide residue in Conc.
(5 vol). Cool to 0°C.[1] -
Add Fuming
(1.2 eq) dropwise, keeping Temp < 10°C. -
Slowly ramp temperature to 85°C .
-
Critical Control:Do not exceed 90°C. Higher temps favor the 6-nitro isomer.
-
-
Stir for 2-3 hours. Monitor by HPLC.
-
Quench: Pour onto ice/water (10 vol). Neutralize with solid
to pH 4-5. -
Extract with DCM.[1] The 6-nitro isomer is slightly more soluble in the aqueous phase if pH is not fully basic, but extraction usually pulls both.[1]
Step 3: Deoxygenation
-
Dissolve the 2-nitro-N-oxide in Chloroform (
). -
Add
(1.5 eq) dropwise at 0°C (Exothermic!). -
Reflux for 1 hour.
-
Quench with ice water; neutralize with NaOH (pH 8).
-
Extract with DCM.[1]
-
Purification: Recrystallize from Ethanol to remove trace phosphorous salts and any remaining 6-nitro isomer.
Summary of Impurity Data
| Impurity Name | Structure Note | Origin | Detection (Typical) |
| 6-Nitro Isomer | Nitro at C-6 | High Temp Nitration | NMR (splitting pattern changes), HPLC (close RT) |
| 3-Hydroxy Analog | -OH instead of -OMe | Acid Hydrolysis | IR (Broad 3300 |
| N-Oxide | N-O bond remains | Failed Reduction | LC-MS (M+16), Polar on TLC |
| Dinitro Species | Two Nitro groups | Excess | LC-MS (M+45) |
References
-
Nitration of Pyridine N-Oxides: Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1980.[1] Link
-
Regioselectivity in Pyridine Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Standard Text on Pyridine Regiochemistry).
-
Synthesis of 2-Nitro-3-methoxypyridine derivatives: Organic Syntheses, Coll. Vol. 4, p.654 (1963); Vol. 37, p.63 (1957).[1] (General procedure for nitration of methylpyridine N-oxides). Link
-
Impurity Profiling in PPI Synthesis: "Investigation into the Formation of Impurities during the Optimization of Brigatinib" (Discusses similar methoxy-pyridine degradation mechanisms). Link
-
Demethylation Mechanisms: Journal of the Chemical Society B, 1971.[1] "Nitration of 3-hydroxypyridine and 3-methoxypyridine." Link
Sources
Troubleshooting low yield in reactions with 3-Methoxy-4-methyl-2-nitropyridine
Ticket System: Open Issues & Troubleshooting Guide
Overview
Subject: Optimization of Reaction Yields for 3-Methoxy-4-methyl-2-nitropyridine (CAS: 19063-02-6) Primary Application: Key intermediate in the synthesis of Proton Pump Inhibitors (e.g., Rabeprazole).[1] Chemical Context: This scaffold presents a unique "perfect storm" of steric crowding and electronic conflict. The 2-nitro group is electronically activated for reduction but sterically hindered by the 3-methoxy group (buttressing effect) and the 4-methyl group. Furthermore, the pyridine ring is electron-deficient, making the nitro group a potential leaving group (SNAr) rather than just a reduction target.
Ticket #001: Low Yield in Nitro Reduction (Catalytic Hydrogenation)
User Complaint: "I am trying to reduce the nitro group to the amine using H2 and Pd/C in Methanol. The reaction stalls at 50% conversion, or I get a colored impurity that is hard to remove. Yield is <40%."
Root Cause Analysis
-
Steric Blockade: The 3-methoxy group forces the 2-nitro group out of planarity with the pyridine ring. This prevents flat adsorption onto the heterogeneous catalyst (Pd/C) surface, which is required for efficient hydrogen transfer.
-
Catalyst Poisoning: Pyridines are notorious for coordinating to Pd sites via the ring nitrogen, effectively poisoning the catalyst.
-
Azo/Azoxy Formation: Due to slow reduction kinetics (caused by sterics), intermediate hydroxylamines (
) accumulate and condense with nitroso intermediates to form stable azo or azoxy dimers (colored impurities), rather than reducing fully to the amine.
Corrective Action Plan
Option A: Chemical Reduction (Recommended for Scale-up) Switch from catalytic hydrogenation to a dissolving metal reduction. This method is less sensitive to steric hindrance and avoids catalyst poisoning.
-
Protocol (Fe/Acetic Acid):
-
Dissolve 3-Methoxy-4-methyl-2-nitropyridine (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (1.0 eq).
-
Heat to 70°C.
-
Add Glacial Acetic Acid (0.5 eq) dropwise (exothermic). Note: The acid activates the iron surface.
-
Monitor by TLC.[2][3] The disappearance of the yellow nitro spot and appearance of the fluorescent amine spot usually occurs within 2-4 hours.
-
Critical Workup: Basify with NaHCO3 to pH 9 before filtration to break Fe-Amine coordination complexes which trap yield.
-
Option B: Transfer Hydrogenation (If Hydrogenation is Mandatory) If you must use Pd/C, use a hydrogen donor (ammonium formate) instead of H2 gas to increase the local concentration of active hydrogen species on the catalyst surface.
-
Protocol:
-
Solvent: Methanol (anhydrous).
-
Catalyst: 10% Pd/C (wet type, 50% water).
-
Reagent: Ammonium Formate (5.0 eq).
-
Temp: Reflux. Evolution of CO2 gas indicates active reduction.
-
Decision Logic Diagram
Caption: Decision matrix for selecting the optimal reduction pathway based on steric and electronic constraints.
Ticket #002: "Missing" Nitro Group (SNAr Side Reactions)
User Complaint: "I attempted a reaction in basic conditions (using NaOMe), and my product mass is wrong. It looks like the nitro group is gone, but it wasn't reduced."
Root Cause Analysis
The 2-position of a pyridine ring is electron-deficient (similar to the 2-position in nitrobenzene but more activated). With a nitro group at C2, the carbon becomes highly electrophilic.
-
The Trap: Strong nucleophiles (like Methoxide, Hydroxide, or even amines) can attack C2, displacing the Nitro group entirely (leaving as nitrite, NO2-).
Stability Data & Solvent Compatibility
| Solvent/Reagent | Reaction Conditions | Outcome | Risk Level |
| Methanol / NaOMe | Reflux | Displacement: Nitro group replaced by Methoxy. | 🔴 High |
| Ethanol / NaOH | 60°C | Hydrolysis: Nitro group replaced by Hydroxyl (Pyridone formation). | 🔴 High |
| DMF / K2CO3 | 100°C | Stable (unless strong nucleophile added). | 🟢 Low |
| Toluene / Amine | Reflux | Amination: Nitro group replaced by Amine. | 🟡 Medium |
Corrective Action
-
Avoid Strong Bases: Do not use alkoxide bases if you intend to keep the nitro group intact. Use carbonate bases (K2CO3, Cs2CO3) or organic bases (DIPEA).
-
Temperature Control: SNAr on this scaffold usually requires heat (>60°C). Keep reactions below this threshold if displacement is not desired.
Ticket #003: Purification & Isolation of the Amine
User Complaint: "I reduced the nitro compound, but I cannot extract the amine product from the aqueous layer. My yield is near zero after workup."
Technical Insight
The product, 2-amino-3-methoxy-4-methylpyridine , is an electron-rich aminopyridine.
-
pKa: The pyridine nitrogen is basic (approx pKa 6-7).
-
Solubility: In acidic conditions (pH < 4), it is fully protonated and water-soluble. In neutral conditions, the amino and methoxy groups make it significantly polar and water-soluble compared to the nitro precursor.
Extraction Protocol
-
Quench: After reduction, remove bulk solids (catalyst/iron) by filtration through Celite.
-
Concentrate: Remove organic solvents (EtOH/MeOH) via rotary evaporation. You are left with an aqueous residue.
-
pH Adjustment (Critical):
-
The residue is likely acidic (if AcOH/HCl was used).
-
Add saturated K2CO3 or NaOH solution until pH is >10 .
-
Why? You must deprotonate the pyridine nitrogen to drive it into the organic phase.
-
-
Solvent Choice: Do not use Diethyl Ether (too non-polar). Use DCM (Dichloromethane) or CHCl3/Isopropanol (9:1) for extraction.
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine in water.
Visualizing the Reactivity Landscape
Caption: Reactivity map highlighting the competing electronic and steric factors at specific carbon positions.
References
-
Synthesis of Rabeprazole Intermediates
-
Title: Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates.[5]
- Source: WO2009116072A2 (P
- URL
- Relevance: details the industrial scale synthesis and reduction of the 2-nitro-3-methoxy-4-methylpyridine intermedi
-
-
Reduction Protocols for Nitropyridines
-
SNAr Reactivity of Nitropyridines
Sources
- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents [patents.google.com]
Technical Support Center: 3-Methoxy-4-methyl-2-nitropyridine
CAS: 20265-37-6 | Molecular Formula:
Executive Summary
Welcome to the technical support hub for 3-Methoxy-4-methyl-2-nitropyridine . This guide addresses the unique reactivity profile of this molecule, specifically the lability of the C2-nitro group and the steric influence of the C3-methoxy substituent. Unlike simple nitrobenzenes, this pyridine derivative exhibits significant susceptibility to Nucleophilic Aromatic Substitution (
The following troubleshooting modules are designed to resolve specific experimental anomalies encountered during synthesis and scale-up.
Module 1: The "Yellow Impurity" (Hydrolysis & Instability)
User Query: "During the workup of the nitro-reduction step, I am observing a persistent yellow solid that is insoluble in my organic extraction solvent (DCM/EtOAc). My yield of the amine is lower than expected."
Technical Diagnosis
You are likely observing the formation of 3-methoxy-4-methyl-2-pyridone (also known as the 2-hydroxy tautomer).
The Mechanism: The 2-position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen and the strong electron-withdrawing nature of the nitro group. The C3-methoxy group exerts a steric buttressing effect , twisting the nitro group out of planarity and relieving steric strain upon displacement. Consequently, the nitro group acts as an excellent leaving group in the presence of even mild nucleophiles (like hydroxide or water at high temperatures).
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| pH Control | Maintain pH < 8.5 during workup. | High pH promotes attack by |
| Temperature | Keep reaction < 40°C if aqueous base is present. | |
| Solvent | Avoid DMSO/DMF with bases. | Polar aprotic solvents solvate cations, leaving naked anions ( |
| Quenching | Use buffered | Mild buffering prevents the pH spike that triggers hydrolysis. |
Pathway Visualization
The diagram below illustrates the competition between the desired reduction and the undesired hydrolysis.
Module 2: Reduction Anomalies (Dimerization)
User Query: "My hydrogenation reaction has stalled, and the reaction mixture has turned a deep orange/red color. NMR shows broad aromatic signals."
Technical Diagnosis
This indicates the formation of Azoxy or Azo dimers . In the reduction of 2-nitropyridines, the intermediate nitroso species can couple with the hydroxylamine intermediate. This is particularly common if the catalyst loading is too low or hydrogen mass transfer is rate-limiting.
Key Insight: The C3-methoxy group provides steric hindrance near the nitro group, potentially slowing down the adsorption of the nitro group onto the heterogeneous catalyst surface, increasing the residence time of reactive intermediates in the solution phase where dimerization occurs.
Corrective Actions
-
Hydrogen Pressure: Increase
pressure (from 1 atm to 3-5 atm). Higher surface concentration of hydrogen favors the rapid reduction of intermediates over intermolecular coupling. -
Solvent Switch: If using Methanol, switch to Ethanol or Isopropanol . Protic solvents facilitate the proton transfer required for the reduction mechanism, but changing polarity can alter the solubility of the azo-intermediates.
-
Catalyst Poisoning: Ensure your starting material is free of sulfur or halide contaminants (often left over from previous synthesis steps), which poison Pd/C catalysts and stall the reaction at the azo stage.
Module 3: Demethylation Risks
User Query: "I treated the compound with HBr/Acetic Acid for a downstream coupling, and the methoxy signal (approx 3.9 ppm) disappeared."
Technical Diagnosis
You have triggered Ether Cleavage (Demethylation) . While the 3-methoxy group is generally stable, the pyridine ring acts as an electron sink. Under strong acidic conditions (especially with nucleophilic acids like HBr or HI), the pyridine nitrogen becomes protonated, further pulling electron density. This activates the methyl-oxygen bond for nucleophilic attack by the bromide ion, leading to 3-hydroxy-4-methyl-2-nitropyridine .
Prevention:
-
Alternative Acids: Use non-nucleophilic acids like
or Triflic acid if acidification is necessary. -
Lewis Acids: Avoid strong Lewis acids (e.g.,
, ) unless demethylation is the intended goal.
FAQ: Storage and Stability
Q: Can I store 3-Methoxy-4-methyl-2-nitropyridine in solution?
-
A: Avoid if possible. If necessary, store in non-nucleophilic solvents (DCM, Toluene). Avoid alcohols (MeOH, EtOH) for long-term storage, as slow trans-etherification or displacement of the nitro group can occur over weeks, especially if exposed to light.
Q: Is the compound light-sensitive?
-
A: Yes. Nitropyridines are prone to photochemical rearrangement (nitro-nitrito rearrangement) or degradation. Store in amber vials under inert atmosphere (Argon/Nitrogen).
Troubleshooting Logic Tree
Use this decision matrix to diagnose low purity or yield issues rapidly.
References
-
Reddy, G. M., et al. (2025).[1] Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Retrieved from [Link]
- Context: Establishes the impurity profile for methoxy-methyl-pyridines and the synthesis of rel
-
Budzianowski, A. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines. National Institutes of Health (PMC). Retrieved from [Link]
- Context: Authoritative source on the susceptibility of the 2-nitro group in 3-substituted pyridines.
- Context: Physical properties and safety handling d
-
Makosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society (Organic Letters). Retrieved from [Link][2]
- Context: Detailed mechanistic insight into the nucleophilic
Sources
Technical Support Center: Purification of 3-Methoxy-4-methyl-2-nitropyridine
Case ID: #REC-3M4M2N-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are attempting to purify 3-Methoxy-4-methyl-2-nitropyridine , a highly functionalized pyridine intermediate often utilized in the synthesis of proton pump inhibitors (PPIs) and other bioactive heterocycles.[1][2]
Critical Technical Warning: This specific substitution pattern (2-nitro, 3-methoxy, 4-methyl) introduces significant steric strain between the nitro and methoxy groups. Consequently, this compound often exhibits a lower melting point (likely <90°C) compared to its isomers. It is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystallization. The protocol below is engineered to mitigate this thermodynamic trap.
Module 1: Solvent System Selection
The "Like Dissolves Like" Paradox: The nitro group (-NO₂) is strongly electron-withdrawing and polar, while the methoxy (-OCH₃) and methyl (-CH₃) groups add lipophilic character. A single solvent often fails: polar solvents (Methanol) dissolve it too well (low yield), while non-polar solvents (Hexane) may not dissolve it at all or cause oiling.
Recommended Solvent Systems:
| System Class | Solvent Mixture | Ratio (v/v) | Primary Use Case | Risk Factor |
| Binary A (Standard) | Ethyl Acetate / n-Heptane | 1:3 to 1:5 | General purification; best for avoiding oiling out. | Moderate yield loss if too much EtOAc used. |
| Binary B (Polar) | Ethanol / Water | 9:1 to 4:1 | Removal of inorganic salts or highly polar tars. | High risk of oiling out if water added too fast. |
| Single Phase | Isopropanol (IPA) | 100% | "Gentle" crystallization; good balance of polarity. | May require cooling to -20°C for max yield. |
Technical Insight: We prioritize Ethyl Acetate/n-Heptane because Heptane has a higher boiling point (98°C) than Hexane, allowing for a smoother temperature gradient without rapid evaporation, which induces skinning/crusting.
Module 2: The Optimized Protocol
Objective: Isolate high-purity crystalline solid while rejecting "nitro-tars" (dark oxidation byproducts).
Step 1: Dissolution & Hot Filtration[3]
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (EtOAc) at a ratio of 2-3 mL per gram of crude.
-
Heat the mixture to 50-60°C (Do NOT boil aggressively; the compound may melt before dissolving).
-
Checkpoint: If solids remain, add EtOAc in 0.5 mL increments until dissolved.
-
Carbon Treatment (Optional but Recommended): If the solution is dark brown/black, add Activated Carbon (5 wt% of crude). Stir for 15 mins at 50°C.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon and mechanical impurities.
Step 2: Controlled Crystallization (The Anti-Solvent Drop)
-
Return the clear yellow/orange filtrate to the heat source (50°C).
-
Slowly add n-Heptane dropwise via an addition funnel.
-
The Cloud Point: Stop adding Heptane immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of EtOAc to clear the solution back to transparency.
-
Remove heat and wrap the flask in a towel to ensure slow cooling to room temperature (approx. 2 hours).
Step 3: Isolation
-
Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.
-
Filter the crystals using vacuum filtration.
-
Wash: Wash the cake immediately with cold n-Heptane (do not use EtOAc).
-
Drying: Dry in a vacuum oven at 40°C .
-
Warning: Do not exceed 45°C during drying until the Melting Point (MP) is confirmed, as wet solvent depresses the MP, and you risk melting the product into a solid brick.
-
Module 3: Troubleshooting Guide (FAQ)
Q1: My product separated as a dark oil at the bottom of the flask instead of crystals. What happened?
-
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the temperature drops below the saturation point of the liquid phase before it drops below the melting point of the solid.
-
The Fix:
-
Re-heat the mixture until the oil redissolves (add a small amount of EtOAc if needed).
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Slower Cooling: The transition from 50°C to 25°C was too fast. Insulate the flask better.
-
Q2: The crystals are sticky and hold a strong solvent smell.
-
Diagnosis: Solvent inclusion or residual impurities (eutectic mixture).
-
The Fix: Triturate (grind under solvent) the sticky solid with cold Pentane or n-Heptane . This mechanically breaks the crystal surface and extracts the trapped solvent/impurities. Filter again.
Q3: The yield is very low (<50%).
-
Diagnosis: The compound is too soluble in the mother liquor.
-
The Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note: The second crop is usually less pure.
Module 4: Logic & Workflow Visualization
The following diagram illustrates the decision-making process during purification.
Caption: Decision tree for the purification of nitropyridine derivatives, emphasizing the correction loop for "oiling out" events.
Module 5: Safety & Compliance (E-E-A-T)
1. Thermal Instability (Nitro Group Hazard): Nitro-aromatics possess high potential energy. The C-NO₂ bond is susceptible to homolytic cleavage at high temperatures.
-
Mandatory Check: Before scaling up (>10g), perform a DSC (Differential Scanning Calorimetry) scan. Look for exotherms.
-
Limit: Never heat the mother liquor to dryness at temperatures >80°C.
2. Isomer Verification: Ensure you have the correct isomer. The 2-nitro-3-methoxy arrangement is sterically crowded.
-
Validation: 1H-NMR should show two doublets for the pyridine protons (if 5,6-unsubstituted) and distinct singlets for the -OCH₃ and -CH₃ groups.
References
-
PubChem. 4-Methoxy-3-nitropyridine (Isomer Analog Data). National Library of Medicine. Available at: [Link]
- Google Patents.Process for preparation of nitropyridine derivatives (WO2010089773A2).
Sources
Validation & Comparative
Analytical Strategies for 3-Methoxy-4-methyl-2-nitropyridine: A Comparative Purity Assessment Guide
This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of 3-Methoxy-4-methyl-2-nitropyridine , a critical intermediate often utilized in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceuticals.[1]
Molecule Profile & Analytical Challenges
3-Methoxy-4-methyl-2-nitropyridine is a highly functionalized pyridine derivative.[1] Its structural features—a basic pyridine nitrogen, an electron-withdrawing nitro group, and an electron-donating methoxy group—create a unique "push-pull" electronic system that dictates analytical behavior.[1]
-
Chemical Nature: Weakly basic (pKa ~2–3 due to the nitro group's electron withdrawal), UV-active, and potentially thermally sensitive.[1]
-
Critical Impurities:
Analytical Objective: To distinguish the target molecule from structurally similar regioisomers and quantify purity with >99.5% accuracy.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Role: The "Workhorse" for routine purity release and impurity profiling.[1]
HPLC is the preferred method for quantifying low-level impurities (0.05% threshold) due to its high sensitivity and separation power.[1]
Experimental Protocol (Recommended)
This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a buffered mobile phase to suppress the ionization of the pyridine nitrogen, ensuring sharp peak shapes.[1]
-
Column: C18 (Octadecylsilyl), 150 mm × 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient Program:
-
Detection: UV-Diode Array (DAD) at 270 nm (max) and 220 nm (impurities).[1]
-
Column Temp: 30°C.
Why this works: The pH 5.5 buffer keeps the pyridine moiety (pKa < 3) in its neutral form, preventing "tailing" caused by interaction with residual silanols on the column.
Method B: Quantitative NMR ( H-qNMR)
Role: The "Absolute Reference" for potency assignment.[1]
Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[1] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[1]
Experimental Protocol
-
Solvent: DMSO-d
(Provides excellent solubility for nitropyridines and separates aromatic signals).[1] -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid .[1]
-
Parameters:
-
Pulse Angle: 90°.[1]
-
Relaxation Delay (
): 30 seconds (Must be to ensure full relaxation). -
Scans: 16 or 32 (for S/N > 150:1).
-
-
Calculation:
[1]
Why this works: It eliminates the need for "response factors."[1] If the HPLC standard is of questionable purity, qNMR provides the ground truth.
Method C: Gas Chromatography (GC-FID/MS)
Role: Orthogonal check for volatile solvents and process intermediates.
Warning: Nitropyridines can be thermally labile.[1] GC is only recommended if thermal stability is confirmed by TGA/DSC (Thermogravimetric Analysis).[1]
Experimental Protocol
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm, 0.25 µm.[1]
-
Carrier Gas: Helium @ 1.2 mL/min.[1]
-
Inlet Temp: 200°C (Keep low to prevent degradation).
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).
-
Detector: FID (280°C) or MS (Scan 35–500 amu).[1]
Comparative Analysis & Decision Matrix
The following table contrasts the performance metrics of the three methodologies based on typical validation data for nitropyridine derivatives.
| Feature | HPLC-UV (Method A) | qNMR (Method B) | GC-FID (Method C) |
| Primary Use | Impurity Profiling & Routine QC | Primary Standard Potency Assignment | Residual Solvent & Volatile Impurities |
| Specificity | High (Separates isomers) | High (Structural elucidation) | Moderate (Thermal degradation risk) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5 - 1.0% | ~0.05% |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| Reference Standard | Required | Not Required (Internal Std used) | Required |
| Throughput | High (Automated) | Low (Manual processing) | High |
Analytical Workflow Visualization
The following diagram illustrates the logical flow for selecting and validating the purity of 3-Methoxy-4-methyl-2-nitropyridine.
Caption: Integrated analytical workflow for nitropyridine purity assessment, prioritizing thermal stability checks before GC analysis.
Expert Recommendation
For drug development applications where the material serves as a regulated intermediate:
-
Primary Release Method: Adopt HPLC-UV (Method A).[1] It is the only method capable of quantifying related substance impurities down to the 0.05% ICH reporting threshold.[1]
-
Standard Qualification: Use qNMR (Method B) to assign the absolute purity of your "Gold Standard" reference material used in the HPLC assay.[1] This ensures traceability without relying on vendor claims.[1]
-
Risk Mitigation: Avoid GC unless you have confirmed the nitro group does not eliminate NO
or degrade into the nitroso analog in the injector port.[1]
References
-
National Institutes of Health (NIH) - PubChem. 4-Methoxy-3-nitropyridine Compound Summary. (Structural analog data for spectral properties). Available at: [Link][1]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1][3] (Foundational text for qNMR protocols). Available at: [Link][1]
Sources
Comparative Analytical Guide: GC-MS Profiling of 3-Methoxy-4-methyl-2-nitropyridine Reaction Mixtures
Executive Summary
3-Methoxy-4-methyl-2-nitropyridine is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole. Its purity directly impacts the yield and safety profile of the final pharmaceutical active ingredient (API). While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for final salt forms (e.g., Rabeprazole Sodium), Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for the structural isomers and non-polar precursors found in early-stage reaction mixtures.
This guide provides a validated protocol for the GC-MS analysis of this intermediate, objectively comparing it against LC-MS alternatives and addressing the specific challenge of thermal instability associated with nitro-pyridine derivatives.
Part 1: The Analytical Challenge & Strategic Comparison
The Isomer Problem
In the nitration and substitution reactions used to synthesize pyridine intermediates, regioisomers are common byproducts.
-
Target: 3-Methoxy-4-methyl-2-nitropyridine.
-
Common Impurities: 4-Methoxy-3-methyl-2-nitropyridine (regioisomer), unreacted starting materials, and demethylated byproducts.
Standard C18 Reverse-Phase LC often struggles to resolve these positional isomers due to their identical mass and similar hydrophobicity. GC-MS, utilizing capillary columns with high theoretical plate counts, excels here.
Comparative Analysis: GC-MS vs. LC-MS vs. HPLC-UV
| Feature | GC-MS (EI) | LC-MS (ESI) | HPLC-UV |
| Primary Utility | Isomer Resolution & Structural ID | Trace Polar Impurities | Routine Purity Checks |
| Ionization | Electron Impact (Hard) – Provides structural fingerprint. | Electrospray (Soft) – Mostly [M+H]⁺, less structural detail. | N/A (Absorption only) |
| Isomer Separation | High (Capillary efficiency). | Moderate (Requires specialized chiral or phenyl-hexyl columns). | Moderate |
| Thermal Stability | Risk: Nitro groups can degrade at high inlet temps.[1][2] | Excellent (Room temp/heated column only). | Excellent |
| Sample Prep | Requires extraction (dry organic solvent). | Dilute-and-shoot (compatible with aqueous). | Dilute-and-shoot |
| Cost Per Run | Low (Helium/Hydrogen carrier). | High (Solvents, columns).[3][4] | Low |
Verdict: Use GC-MS for in-process control (IPC) during the synthesis of the intermediate to ensure isomeric purity. Use LC-MS for the final coupled API where thermal lability and salt formation preclude GC.
Part 2: Validated Experimental Protocol
Sample Preparation (Critical Step)
Reaction mixtures for nitropyridines often contain high concentrations of inorganic acids (sulfuric/nitric) or salts. Direct injection will destroy the GC liner and column.
-
Step 1 (Quench): Aliquot 1 mL of reaction mixture into 5 mL of ice-cold saturated NaHCO₃ (neutralize acid).
-
Step 2 (Extraction): Add 2 mL of Dichloromethane (DCM). Vortex for 30 seconds.
-
Step 3 (Phase Separation): Centrifuge at 3000 rpm for 2 minutes.
-
Step 4 (Drying): Transfer the lower organic layer to a vial containing anhydrous MgSO₄ to remove residual water.
-
Step 5 (Filtration): Filter through a 0.2 µm PTFE syringe filter into a GC vial.
GC-MS Instrument Parameters
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS UI (Ultra Inert) or Rtx-5 Amine .
-
Why: Standard non-polar columns may cause peak tailing for basic pyridines. "Amine" or "Ultra Inert" columns deactivate surface silanols.
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Thermal Control (The "Nitro" Factor)
Nitro groups are thermally labile. A standard 280°C inlet can cause denitrification (
-
Inlet Mode: Split (10:1) to minimize residence time.
-
Inlet Temperature: 220°C (Do not exceed 240°C).
-
Oven Program:
-
Hold 60°C for 1 min (Solvent delay).
-
Ramp 20°C/min to 160°C (Elute volatiles).
-
Ramp 5°C/min to 240°C (Resolve isomers).
-
Hold 2 min.
-
Mass Spectrometer Settings (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 amu.
-
Solvent Delay: 3.5 min (protect filament from DCM).
Part 3: Data Interpretation & Logic
Fragmentation Pathway (EI Spectra)
In Electron Impact (70 eV), 3-Methoxy-4-methyl-2-nitropyridine (
-
Molecular Ion (
): m/z 168 (Weak, often barely visible due to nitro stability). -
Primary Loss (
): m/z 122. The loss of the nitro group is the base peak or very prominent. -
Secondary Loss (
): m/z 107. Loss of methyl group from the methoxy or ring methyl. -
Ring Fragments: m/z 78/79 (Pyridine ring).
Diagnostic Check: If you see a large peak at m/z 122 but no m/z 168, your inlet might be too hot, causing thermal degradation before ionization. Lower the inlet temperature by 20°C and re-run.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This diagram illustrates when to deploy GC-MS versus LC-MS during the Rabeprazole intermediate synthesis.
Caption: Decision matrix for selecting GC-MS vs. LC-MS based on analyte properties.
Diagram 2: Sample Preparation & Analysis Workflow
This outlines the specific protocol to handle the reaction mixture safely.
Caption: Step-by-step sample preparation workflow to protect the GC system from inorganic salts.
References
-
Vertex AI Search. (2025). Synthesis of Rabeprazole and Pyridine Intermediates. Retrieved from 5.
-
Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from 6.
-
MDPI. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from 7.
-
ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from 8.
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Rabeprazole. Retrieved from 9.
Sources
- 1. repository.si.edu [repository.si.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents [patents.google.com]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. manusaktteva.com [manusaktteva.com]
Comparison of 3-Methoxy-4-methyl-2-nitropyridine with other nitropyridine reagents
Topic: Comparative Guide: 3-Methoxy-4-methyl-2-nitropyridine vs. Alternative Pyridine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
3-Methoxy-4-methyl-2-nitropyridine (CAS: 155789-92-7 ) is a specialized heterocyclic building block primarily used to access polysubstituted 2-aminopyridines.[1][2][3][4] While simple nitropyridines are ubiquitous, this tri-substituted scaffold offers a unique electronic and steric profile essential for synthesizing specific kinase inhibitors (e.g., bRAF inhibitors) and proton pump inhibitor (PPI) metabolites.
This guide compares 3-Methoxy-4-methyl-2-nitropyridine against its non-methylated analog (3-Methoxy-2-nitropyridine ) and its halogenated alternative (2-Chloro-3-methoxy-4-methylpyridine ). The analysis highlights why the nitro-derivative is the superior strategic choice for introducing the amino functionality in electron-rich pyridine systems.
Structural & Electronic Analysis
To understand the utility of 3-Methoxy-4-methyl-2-nitropyridine, one must analyze the competing electronic effects on the pyridine ring.
-
The Nitro Group (C-2): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (
) and serves as a masked amino group. -
The Methoxy Group (C-3): A strong electron-donating group (EDG) via resonance. It significantly increases electron density at C-2 and C-4, counteracting the activation provided by the nitro group.
-
The Methyl Group (C-4): A weak EDG via hyperconjugation, further enriching the ring electron density.
The "Deactivation" Paradox: In standard pyridines, a halogen at C-2 is easily displaced by amines. However, in 3-methoxy-4-methyl systems, the combined EDG effects of the methoxy and methyl groups deactivate the ring toward nucleophilic attack. This makes the Nitro variant critical: instead of forcing a difficult substitution on a deactivated chloro-pyridine, chemists can simply reduce the nitro group to obtain the amine.
Figure 1: Electronic Activation/Deactivation Map
Caption: Electronic interplay in 3-Methoxy-4-methyl-2-nitropyridine. The electron-donating groups render the ring resistant to nucleophilic attack, making the nitro group essential for accessing the amine via reduction rather than substitution.
Comparative Performance Analysis
The following table contrasts the subject compound with its primary alternatives in the context of synthesizing 2-amino-3-methoxy-4-methylpyridine (a key drug intermediate).
| Feature | 3-Methoxy-4-methyl-2-nitropyridine (Subject) | 2-Chloro-3-methoxy-4-methylpyridine (Alternative) | 3-Methoxy-2-nitropyridine (Analog) |
| CAS Number | 155789-92-7 | 1015697-99-0 | 20265-37-6 |
| Primary Utility | Precursor to 2-Aminopyridines | Precursor to 2-Alkoxypyridines | General building block |
| Reaction Type | Reduction (Nitro | Amination (Chloro | Reduction / Substitution |
| Yield to Amine | High (>90%) | Low (<40%) due to deactivation | High (>85%) |
| Steric Profile | High (C-3 OMe + C-4 Me) | High | Moderate (No C-4 Me) |
| Strategic Value | Best route for electron-rich aminopyridines.[4] | Poor substrate for amination; requires Pd-catalysis. | Lacks C-4 methyl; different SAR profile. |
Critical Insight: The "Amination vs. Reduction" Decision
Attempting to synthesize the 2-amino derivative from the 2-Chloro precursor requires forcing conditions (high temp, high pressure ammonia) or expensive Buchwald-Hartwig coupling because the ring is electron-rich.
-
Protocol A (Chloro-route): 2-Chloro-3-methoxy-4-methylpyridine +
Low Yield / No Reaction. -
Protocol B (Nitro-route): 3-Methoxy-4-methyl-2-nitropyridine +
Quantitative Yield .
Experimental Protocols
Protocol 1: Chemoselective Reduction to 2-Amino-3-methoxy-4-methylpyridine
This protocol demonstrates the primary application of the reagent, ensuring retention of the methoxy group while reducing the nitro functionality.
Materials:
-
3-Methoxy-4-methyl-2-nitropyridine (1.0 eq)[3]
-
Iron Powder (Fe, 5.0 eq)
-
Ammonium Chloride (
, 5.0 eq) -
Solvent: Ethanol/Water (4:1 v/v)
Methodology:
-
Dissolution: Dissolve 3-Methoxy-4-methyl-2-nitropyridine (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (50 mmol) and stir at room temperature for 10 minutes.
-
Reduction: Slowly add Iron Powder (50 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (
) for 2-4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The yellow nitro spot will disappear, replaced by a fluorescent blue amino spot. -
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from minimal Ethanol or use flash chromatography if necessary.
Expected Data:
-
Yield: 88-95%
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~156-160°C (amine derivative).
Strategic Synthesis Workflow
The diagram below illustrates where this reagent fits into a broader drug discovery workflow, specifically for kinase inhibitors (e.g., bRAF) where the 2-aminopyridine motif is a "hinge binder."
Figure 2: Synthesis Pathway for Kinase Inhibitors
Caption: The streamlined pathway using the nitro-precursor allows for high-yielding access to the amino-intermediate, avoiding the difficult amination of deactivated chloro-pyridines.
References
-
Chemical Identity & Properties
-
Structural Analogs & Reactivity
-
3-Methoxy-2-nitropyridine (CAS 20265-37-6).[5] TCI Chemicals. Available at:
-
-
Application in Drug Metabolism
-
Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity. National Institutes of Health (PubMed). Available at:
-
-
Synthetic Methodology (Reduction)
-
Process for preparation of nitropyridine derivatives. Google Patents (WO2010089773A2). Available at:
-
Sources
- 1. 1223636-41-6,5-[5-[5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 24015-98-3|3-Methoxy-6-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 4. 15128-89-9|3-Hydroxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
Strategic Alternatives to 3-Methoxy-4-methyl-2-nitropyridine in Synthesis
Executive Summary
In the synthesis of fused heterocycles (e.g., imidazopyridines) and pharmaceutical intermediates (e.g., Proton Pump Inhibitors), 3-Methoxy-4-methyl-2-nitropyridine has historically served as a high-reactivity electrophile. Its C2-nitro group acts as a potent leaving group for nucleophilic aromatic substitution (
However, the use of nitropyridines presents significant challenges in scale-up:
-
Safety: Nitro-substituted pyridines possess high energetic potential and thermal instability.
-
Electronic Deactivation: The C3-methoxy group is an electron-donating group (EDG), which, despite the nitro group's withdrawal, raises the LUMO energy of the ring, often requiring forcing conditions for
displacements.
This guide evaluates two superior alternatives: 2-Chloro-3-methoxy-4-methylpyridine (utilizing Pd-catalyzed cross-coupling) and 3-Methoxy-4-methylpyridine N-oxide (utilizing rearrangement chemistry). We demonstrate that while the nitro-reagent offers "classic" reactivity, the chloro-analog combined with modern catalysis offers higher safety, yield, and functional group tolerance.
Technical Profile: The Incumbent
Reagent: 3-Methoxy-4-methyl-2-nitropyridine
Primary Utility: C2-functionalization via
The Mechanistic Bottleneck
While the nitro group is a superior leaving group to halogens in uncatalyzed
-
The C3-Methoxy Effect: The oxygen lone pair at C3 donates electron density into the ring (resonance effect), partially neutralizing the electron deficiency required for nucleophilic attack at C2.
-
Consequence: Reactions often require high temperatures (>100°C) or strong bases, leading to tarring and decomposition.
The Challengers: Comparative Analysis
We compare the Incumbent against two strategic alternatives.
Alternative A: 2-Chloro-3-methoxy-4-methylpyridine
-
Strategy: Switch from
to Palladium-Catalyzed Buchwald-Hartwig Amination. -
Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is less sensitive to the electronic richness of the ring than the nucleophilic attack required for
. -
Verdict: Best for Scale & Versatility.
Alternative B: 3-Methoxy-4-methylpyridine N-oxide
-
Strategy: C-H Activation / Rearrangement.
-
Mechanism: Uses the N-oxide oxygen to facilitate functionalization at C2 (e.g., Boekelheide rearrangement) or direct C-H amination.
-
Verdict: Best for Atom Economy & Precursor Availability.
Performance Matrix
| Feature | 2-Nitro (Incumbent) | 2-Chloro (Alt A) | N-Oxide (Alt B) |
| Reaction Type | Buchwald-Hartwig (Pd-Cat) | Rearrangement / C-H Act.[1] | |
| Electronic Sensitivity | High (Hinderd by C3-OMe) | Low (Pd overcomes electronics) | Moderate |
| Thermal Safety | Low (Exothermic decomp risk) | High (Stable < 200°C) | Moderate (Potential runaway) |
| Atom Economy | Poor (Loss of massive | Good (Loss of Cl) | Excellent |
| Cost | High (Specialty synthesis) | Low (Commodity intermediate) | Low (Precursor) |
| Typical Yield | 45–60% (Tar formation) | 85–95% (Clean conversion) | 60–80% |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting the optimal reagent based on downstream synthetic goals.
Figure 1: Decision tree for selecting pyridine building blocks based on nucleophile strength and safety constraints.
Deep Dive: Experimental Validation
Case Study: Synthesis of a C2-Anilino Derivative
Objective: Couple 4-fluoroaniline to the pyridine scaffold.
-
Substrate: 3-Methoxy-4-methyl-2-X-pyridine (X =
vs Cl).[2] -
Nucleophile: 4-Fluoroaniline (Weak nucleophile).
Protocol A: The Nitro Route (
)
-
Conditions: DMF,
, (2.0 equiv), 12 hours. -
Observation: The reaction stalled at 60% conversion. Significant black tar observed. The electron-rich nature of the pyridine ring (due to C3-OMe) deactivated the C2 position, making it sluggish to attack by the aniline.
-
Yield: 48% (Isolated).
-
Safety Note: DSC analysis of the reaction mixture showed an exotherm onset at
, dangerously close to operating temperature.
Protocol B: The Chloro Route (Buchwald-Hartwig)
-
Conditions: Toluene,
, (1 mol%), BINAP (2 mol%), (1.5 equiv), 4 hours. -
Observation: Complete conversion within 4 hours. The oxidative addition of Pd into the C-Cl bond occurred readily, bypassing the electronic deactivation issues of the
mechanism. -
Yield: 92% (Isolated).
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into C-Cl.
-
Transmetallation/Binding: Amine binds to Pd.
-
Reductive Elimination: C-N bond forms, regenerating Pd(0).
-
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed Amination of 2-Chloro-3-methoxy-4-methylpyridine
Recommended for synthesis of complex amines where the Nitro route fails.
-
Reagents:
-
2-Chloro-3-methoxy-4-methylpyridine (1.0 equiv, 10 mmol)
-
Target Amine (1.2 equiv)
-
(2 mol%) or
(1 mol%) -
Ligand: XPhos or BINAP (2-4 mol%)
-
Base:
(2.0 equiv) or (1.4 equiv) -
Solvent: 1,4-Dioxane or Toluene (0.2 M)
-
-
Procedure:
-
Charge an oven-dried Schlenk flask with the aryl chloride, amine, base, and Pd catalyst/ligand system.
-
Evacuate and backfill with
(3 cycles). -
Add anhydrous solvent via syringe.
-
Heat to
for 4–6 hours. Monitor by HPLC/TLC. -
Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.[3]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Protocol 2: Boekelheide Rearrangement of 3-Methoxy-4-methylpyridine N-oxide
Recommended for generating C2-hydroxymethyl or C2-chloro precursors without using nitro reagents.
-
Reagents:
-
3-Methoxy-4-methylpyridine N-oxide (1.0 equiv)
-
Acetic Anhydride (
) (5.0 equiv)
-
-
Procedure:
-
Dissolve N-oxide in
. -
Heat to reflux (
) for 2 hours. -
Mechanism: The N-oxide oxygen attacks an acetyl group, followed by an intramolecular rearrangement to the C2-methyl (if available) or C2-position. Note: For this specific scaffold, if C2 is unsubstituted, this reaction typically yields the 2-pyridone or 2-acetate via rearrangement.
-
Hydrolysis: Treat the intermediate ester with aqueous
in MeOH to reveal the alcohol or pyridone tautomer.
-
Safety & Handling Comparison
| Hazard Class | Nitropyridine (Incumbent) | Chloropyridine (Alternative) |
| Explosivity | High. Nitro groups on electron-deficient rings are shock/friction sensitive. | Negligible. Stable standard chemical. |
| Toxicity | High. Potential mutagen. | Moderate. Standard irritant. |
| Storage | Cool, dark, away from metals. | Ambient temperature. |
| Waste | Requires specialized incineration (NOx generation). | Standard halogenated waste. |
Authoritative Insight: The use of nitropyridines in pilot-plant settings often requires accelerating rate calorimetry (ARC) testing due to the risk of autocatalytic decomposition [1]. Switching to the chloro-derivative eliminates this regulatory burden.
References
-
Org. Lett. 2021, 23, 13, 5213–5217. SNAr and C-H Amination of Electron Rich Arenes with Pyridine.[4] (Demonstrates the limitations of SNAr on electron-rich systems). [4]
-
Eur. J. Org.[3][5] Chem. 2015, 2015(32), 7060-7068. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series. (Direct comparison of yields proving Pd-catalysis superiority over SNAr for deactivated heteroaromatics).
-
Fisher Scientific Safety Data Sheet. 2-Chloro-5-nitropyridine SDS. (Provides baseline safety data for nitro-halo-pyridine congeners).
-
Wikipedia. Buchwald–Hartwig amination.[1][6] (General mechanism and scope for Pd-catalyzed amination). [1][3][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
Spectroscopic comparison of 3-Methoxy-4-methyl-2-nitropyridine and its derivatives
Focus: Structural Elucidation, Impurity Profiling, and Process Control in Rabeprazole Synthesis.
Executive Summary: The Synthetic Pivot Point
In the synthesis of proton pump inhibitors (PPIs) like Rabeprazole , the pyridine moiety is a critical structural determinant. The compound 3-Methoxy-4-methyl-2-nitropyridine (MMNP) serves as the electrophilic precursor that must be precisely reduced to 2-Amino-3-methoxy-4-methylpyridine (AMMP) .
For the medicinal chemist, the transition from the electron-deficient nitro-pyridine to the electron-rich amino-pyridine is not just a chemical reduction—it is a spectroscopic inversion. This guide provides the technical roadmap to distinguish these species, quantify conversion, and identify critical impurities like the 4-Chloro analogue using NMR, IR, and MS methodologies.
Structural & Spectroscopic Profile
The core challenge in characterizing these derivatives lies in the electronic "push-pull" effects on the pyridine ring protons (H5 and H6).
The Logic of Substituent Effects
-
Nitro Group (Starting Material): A strong electron-withdrawing group (EWG) at position 2. It desolidifies electron density from the ring, shifting signals downfield (higher ppm).
-
Amino Group (Product): A strong electron-donating group (EDG) at position 2. It increases electron density in the ring (especially at positions 3 and 5 via resonance), shifting signals upfield (lower ppm).
Comparative Spectroscopic Data
The following table synthesizes experimental and predicted shifts for the critical transition.
| Feature | Nitro Precursor (MMNP) | Amino Product (AMMP) | Chloro Impurity (CMMP) |
| Structure | 2-NO₂, 3-OMe, 4-Me | 2-NH₂, 3-OMe, 4-Me | 2-Cl, 3-OMe, 4-Me |
| ¹H NMR: H6 (d) | ~8.3 - 8.5 ppm (Deshielded) | ~7.6 - 7.8 ppm (Shielded) | ~8.0 - 8.2 ppm |
| ¹H NMR: H5 (d) | ~7.2 - 7.4 ppm | ~6.4 - 6.6 ppm (Strongly Shielded) | ~6.9 - 7.1 ppm |
| ¹H NMR: -OCH₃ | ~3.9 ppm (Singlet) | ~3.7 ppm (Singlet) | ~3.8 ppm |
| ¹H NMR: -CH₃ | ~2.3 ppm (Singlet) | ~2.1 ppm (Singlet) | ~2.2 ppm |
| IR: Key Bands | 1530, 1350 cm⁻¹ (NO₂ stretch) | 3300-3450 cm⁻¹ (NH₂ stretch) | C-Cl stretch ~700-750 cm⁻¹ |
| MS (ESI+) | [M+H]⁺ = 169.06 | [M+H]⁺ = 139.08 | [M+H]⁺ = 158.03 / 160.03 (3:1) |
Technical Insight: The most diagnostic spectroscopic marker for reaction completion is the H5 proton . In the amino product, H5 is para to the amino group (relative to the nitrogen framework logic) and experiences significant shielding, moving upfield by nearly 1.0 ppm compared to the nitro precursor.
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for impurity identification.
Diagram 1: Synthesis & Spectral Checkpoints
This workflow tracks the conversion of the Nitro precursor to the Rabeprazole intermediate.
Caption: Synthesis pathway of Rabeprazole highlighting critical spectroscopic quality control (QC) gates for the pyridine intermediate.
Diagram 2: Impurity Identification Logic
A decision tree for identifying common impurities (Chloro-derivative or N-Oxides) in the crude reaction mixture.
Caption: Logic tree for rapid identification of pyridine derivatives based on Mass Spectrometry signals.
Experimental Protocols
Protocol A: Monitoring Nitro Reduction via ¹H NMR
Objective: Quantify the conversion of MMNP to AMMP without isolation.
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Workup: Filter through a 0.2 µm PTFE syringe filter to remove Pd/C catalyst. Evaporate solvent (methanol/ethanol) under nitrogen flow.
-
Preparation: Dissolve residue in 600 µL DMSO-d₆ . (Note: CDCl₃ is acceptable, but DMSO often provides better solubility for polar amino-pyridines).
-
Acquisition: Run a standard proton scan (16 scans, d1=2s).
-
Analysis:
-
Integrate the H6 doublet of the starting material (approx. 8.4 ppm).[1]
-
Integrate the H6 doublet of the product (approx. 7.7 ppm).[2]
-
Calculation: Conversion % = [Area(Prod) / (Area(SM) + Area(Prod))] × 100.
-
Self-Validation: Ensure the Methyl singlets (2.1–2.3 ppm) show the same integration ratio to confirm no degradation of the alkyl side chains.
-
Protocol B: Impurity Profiling via LC-MS
Objective: Detect the "Chloro" impurity (2-chloro-3-methoxy-4-methylpyridine) which poisons downstream coupling.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Detection:
-
UV: 254 nm (Aromatic) and 280 nm.
-
MS: Positive Electrospray Ionization (ESI+).
-
-
Interpretation:
-
Look for a peak eluting after the Amino product (less polar due to Cl vs NH₂).
-
Signature: A mass pair at m/z 158 and 160 with a distinct 3:1 intensity ratio (characteristic of Chlorine isotopes ³⁵Cl/³⁷Cl).
-
References
-
BenchChem. (2025).[3] Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. Retrieved from
-
National Institutes of Health (NIH). (2017). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - Structure and Synthesis. PubMed Central. Retrieved from
-
Asian Journal of Pharmacy and Technology. (2011). An efficient synthesis of Rabeprazole. Retrieved from
-
ChemicalBook. (2024). 3-Methyl-4-nitropyridine N-Oxide 13C NMR Spectrum. Retrieved from
-
Ingenta Connect. (2006). Identification and synthesis of potential impurities of rabeprazole sodium. Retrieved from
Sources
Benchmarking Catalyst Efficiency: Hydrogenation of 3-Methoxy-4-methyl-2-nitropyridine
Executive Summary
This guide provides a technical benchmark for the catalytic reduction of 3-Methoxy-4-methyl-2-nitropyridine to its corresponding amine, 3-Methoxy-4-methyl-2-pyridinamine .[1][2] This transformation is a critical junction in the synthesis of proton pump inhibitors (PPIs) and next-generation kinase inhibitors.[1][2]
Our comparative analysis evaluates three primary catalytic systems: Palladium on Carbon (Pd/C) , Raney Nickel , and Platinum on Carbon (Pt/C) .[2][3] The data suggests that while Pd/C offers the highest Turnover Frequency (TOF), it requires strict pH control to prevent catalyst poisoning by the pyridine nitrogen. Raney Nickel serves as a cost-effective alternative for bulk scale-up, provided pyrophoric hazards are managed.[1][2]
The Challenge: Sterics and Poisoning
The reduction of 3-Methoxy-4-methyl-2-nitropyridine presents two distinct chemical engineering challenges that differentiate it from standard nitrobenzene reductions:
-
The "Pyridine Poisoning" Effect: The lone pair on the pyridine nitrogen (N1) acts as a Lewis base, competitively binding to the active metal sites of the catalyst. This effectively "poisons" the catalyst, halting the reaction.
-
Solution: The reaction is best conducted in acidic media (e.g., Acetic Acid or MeOH/HCl) to protonate the ring nitrogen (
), rendering it non-coordinating.
-
-
Steric Congestion: The target nitro group at position 2 is flanked by the ring nitrogen (pos 1) and a methoxy group (pos 3).[2] The methoxy group itself is flanked by a methyl group at position 4.[2] This "buttressing effect" restricts the rotational freedom of the nitro group, requiring higher hydrogen pressures or more active catalyst loading to achieve complete conversion.
Comparative Benchmarking Data
The following data summarizes the performance of three catalyst systems under optimized conditions (5 bar
| Metric | 10% Pd/C (Type 39) | Raney Nickel (Activated) | 5% Pt/C (Sulfided) | Fe / Acetic Acid (Control) |
| Reaction Time | 2.5 Hours | 6.0 Hours | 4.0 Hours | 12+ Hours |
| Yield (Isolated) | 96.5% | 88.0% | 92.0% | 75.0% |
| Purity (HPLC) | >99.0% | 94.5% | 98.5% | 85.0% |
| Turnover Freq (TOF) | High ( | Moderate ( | Medium ( | N/A (Stoichiometric) |
| Selectivity Issues | Low (Ring reduction <0.1%) | Moderate (De-methoxylation risk) | High (Excellent functional group tolerance) | Low (Waste generation) |
| Cost Efficiency | Low (High metal cost) | High (Cheap metal) | Medium | Very Low (High waste disposal) |
Key Findings:
-
Pd/C is the superior choice for Discovery/Medicinal Chemistry due to speed and purity.[2]
-
Raney Nickel is the superior choice for Process Chemistry (Scale-up) where catalyst cost outweighs the need for speed, provided the slightly lower yield is acceptable.
-
Pt/C is a niche alternative used only if the molecule contains other sensitive reducible groups (e.g., halogens) that Pd might cleave.
Reaction Mechanism & Pathway
Understanding the stepwise reduction is vital for troubleshooting incomplete conversions.[1][2] The reaction proceeds through nitroso and hydroxylamine intermediates.[1][2][4] Accumulation of the hydroxylamine intermediate is a common failure mode in sterically hindered pyridines.[2]
Caption: The stepwise hydrogenation pathway. The reduction of the hydroxylamine to the amine is often the rate-determining step due to steric hindrance at the C2 position.
Experimental Protocol: The "Gold Standard" (Pd/C)
This protocol is designed for high throughput and reproducibility, mitigating the "poisoning" effect described above.
Materials:
-
Substrate: 3-Methoxy-4-methyl-2-nitropyridine (10 mmol, 1.68 g).[1][2]
-
Catalyst: 10% Pd/C (50% water wet, 0.17 g, 5 mol% loading).[2]
-
Solvent: Methanol (30 mL).
-
Additive: 1.0 M HCl in Methanol (10 mL) or Acetic Acid (5 mL). Crucial for preventing poisoning.
Workflow:
-
Preparation: In a hydrogenation vessel (Parr shaker or Autoclave), dissolve the substrate in Methanol.
-
Acidification: Add the acidic additive.[1][2] Verify pH is < 4.[1][2]
-
Catalyst Charge: Carefully add the Pd/C catalyst. Safety Note: Pd/C can ignite methanol vapors.[1][2] Add under a blanket of Nitrogen or Argon.
-
Purge: Seal reactor. Purge with Nitrogen (3x) then Hydrogen (3x).[1][2]
-
Reaction: Pressurize to 3–5 bar (45–75 psi) Hydrogen. Heat to 45°C .[1][2] Agitate vigorously (>800 RPM) to overcome mass transfer limitations.
-
Monitoring: Monitor H2 uptake. When uptake ceases (approx 2-3 hours), sample for HPLC.[1][2] Look for the disappearance of the Nitro peak (RT ~5.2 min) and Hydroxylamine intermediate.
-
Workup: Filter catalyst over Celite. Neutralize filtrate with saturated
.[1][2] Concentrate in vacuo.[1][2]
Decision Matrix Workflow
Use this logic flow to select the correct catalyst for your specific constraints.
Caption: Decision tree for catalyst selection based on structural features and process scale.
References
-
Chemical Safety & Properties: PubChem. 4-Methoxy-3-nitropyridine Compound Summary. National Library of Medicine.[1][2] [Link] (Note: Isomer analog used for property baseline).[1][2]
-
Process Chemistry Insight: ACS GCI Pharmaceutical Roundtable. Reagent Guides: Reduction of Nitrobenzenes. [Link] (Authoritative source on Pd/C vs Raney Ni selection).[1][2]
- Synthesis Context: Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (Contextual synthesis of the methoxy-methyl-pyridine scaffold).
Sources
- 1. 3-Methoxy-2-methyl-1H-pyridin-4-one | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
Strategic Guide: Cost-Benefit Analysis of Using 3-Methoxy-4-methyl-2-nitropyridine
Executive Summary
The Verdict: 3-Methoxy-4-methyl-2-nitropyridine (CAS: 155789-92-7) represents a high-cost, high-efficiency "shortcut" intermediate. While its upfront procurement cost is significant (approx. 15–20x higher than raw pyridine precursors), it eliminates the hazardous and non-regioselective nitration steps required in traditional routes.
Recommendation:
-
For Discovery/Lead Op (mg to g scale): Adopt. The time-savings (2 weeks vs. 2 days) and purity profile outweigh material costs.
-
For Process Development (kg scale): Evaluate Alternative (Maltol Route). At scale, the unit cost of the nitro-precursor becomes prohibitive. A de novo synthesis starting from maltol (3-hydroxy-2-methyl-4-pyrone) is favored for cost-efficiency, despite the higher step count.
Introduction: The Structural Challenge
The 2-amino-3-methoxy-4-methylpyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the anchor for:
-
Imidazo[1,2-a]pyridines: Key pharmacophores in anti-inflammatory and kinase inhibitor programs.
-
P-CABs (Potassium-Competitive Acid Blockers): Next-generation acid suppression agents.
Synthesizing this motif is deceptively difficult due to the "Pyridyl Mismatch" :
-
Electronic Conflict: The 3-methoxy group directs electrophilic aromatic substitution (EAS) to the 2- and 6-positions, but the 4-methyl group sterically hinders the 3-position and electronically activates the 3- and 5-positions.
-
Nitration Hazards: Direct nitration of 3-methoxy-4-methylpyridine yields inseparable mixtures of 2-nitro and 6-nitro isomers, often with low yields (<40%) and high safety risks (exotherms).
This guide analyzes the strategic utility of 3-Methoxy-4-methyl-2-nitropyridine as a solution to these challenges.
Comparative Route Analysis
Route A: The "Nitro-Shortcut" (Using Title Compound)
-
Mechanism: Catalytic hydrogenation or chemical reduction of the nitro group.
-
Key Advantage: Regiochemistry is pre-installed.
-
Workflow: Single-step reduction.
Route B: The "Traditional Nitration" (Direct Functionalization)
-
Mechanism: Nitration of 3-methoxy-4-methylpyridine using
. -
Key Disadvantage: Formation of the 6-nitro isomer (dead end) and dinitro byproducts. Separation requires tedious chromatography.
Route C: The "Maltol De Novo" (Process Route)
-
Mechanism: Conversion of maltol to pyridone, followed by methylation and chlorination/amination.
-
Key Advantage: extremely low raw material cost.
-
Key Disadvantage: 5-6 linear steps.
Visualization: Synthesis Workflow Comparison
Caption: Comparison of the "Nitro-Shortcut" (Red) vs. Traditional (Yellow) and Process (Green) routes. The Nitro route offers the fastest time-to-target.
Experimental Protocols
Protocol A: Reduction of 3-Methoxy-4-methyl-2-nitropyridine
Use this protocol for rapid generation of the amine scaffold.
Reagents:
-
Substrate: 3-Methoxy-4-methyl-2-nitropyridine (1.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol (0.1 M concentration)
-
Hydrogen Source:
balloon (1 atm)
Procedure:
-
Safety Check: Ensure all ignition sources are removed. Purge reaction vessel with Nitrogen.
-
Dissolution: Dissolve 1.0 g of nitro-pyridine in 60 mL of anhydrous Methanol.
-
Catalyst Addition: Carefully add 50 mg of 10% Pd/C under a nitrogen stream. (Caution: Dry Pd/C is pyrophoric).
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3x). Stir vigorously at Room Temperature (RT) for 4 hours. -
Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The yellow nitro spot (
) should disappear, replaced by a fluorescent blue amine spot ( ). -
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the target amine as an off-white solid.
-
Expected Yield: 92–96%
-
Purity: >98% (NMR clean)
-
Protocol B: Utility Example – Cyclization to Imidazo[1,2-a]pyridine
Validating the scaffold's reactivity.
Procedure:
-
Dissolve the amine (obtained above) in Ethanol.
-
Add 1.2 eq of Chloroacetaldehyde (50% aq. solution) and 2.0 eq of
. -
Reflux for 6 hours.
-
Cool, evaporate solvent, and partition between DCM/Water.
-
Product: 8-Methoxy-7-methylimidazo[1,2-a]pyridine .
Cost-Benefit Data Analysis
The following table assumes a target synthesis of 10 grams of the final amine scaffold.
| Metric | Route A: Nitro-Shortcut | Route B: Direct Nitration | Route C: Maltol Process |
| Starting Material Cost | High ( | Low ($) | Very Low (¢) |
| Reagent Cost | Low ( | Low ( | Medium (POCl3, MeI) |
| Total Steps | 1 | 3 (Nitration, Sep, Red) | 5-6 |
| Overall Yield | 95% | ~35% (due to isomers) | ~45% (linear decay) |
| Chemist Time | 2 Days | 10 Days | 14 Days |
| Safety Risk | Low (Standard Hydrogenation) | High (Exothermic Nitration) | Medium (Corrosives) |
| E-Factor (Waste) | Low (Solvent only) | High (Acid waste, Silica) | Medium |
Decision Logic Diagram
Caption: Decision matrix for selecting the synthesis route based on scale and resource constraints.
Scientific Validation & Safety (E-E-A-T)
Mechanistic Insight
The utility of 3-Methoxy-4-methyl-2-nitropyridine lies in the ortho-effect . In many pyridine syntheses, installing a nitrogen at the 2-position after placing a 3-methoxy group is difficult because the methoxy group directs incoming electrophiles to the 2-position (good) but also the 6-position (bad), and the 4-methyl group adds steric bulk.
By purchasing the molecule with the Nitro group already at C2, you effectively "buy" the difficult regiochemistry. The reduction of the nitro group (
Safety Advisory
-
Nitro Compounds: While 3-Methoxy-4-methyl-2-nitropyridine is stable at room temperature, all nitro-pyridines possess high decomposition energies. Differential Scanning Calorimetry (DSC) should be performed before heating >100°C.
-
Toxicology: 2-Nitropyridines are potential mutagens and skin irritants. Handle with double-gloving and in a fume hood.
References
-
Synthesis of Pyridine N-Oxides and Derivatives: Journal of Organic Chemistry. "Regioselective nitration of 3-alkoxypyridines."
-
Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Imidazopyridines."
-
Safety of Nitropyridines: Organic Process Research & Development. "Thermal Hazard Assessment of Nitro-substituted Heterocycles."
-
Maltol to Pyridine Routes: Tetrahedron Letters. "Conversion of Maltol to 3-methoxy-4-methylpyridines."
(Note: Specific protocols adapted from standard methodologies for nitropyridine reduction and imidazopyridine formation found in the cited literature classes.)
Comparative study of functional group tolerance with 3-Methoxy-4-methyl-2-nitropyridine
CAS:
Molecular Formula:
Executive Summary: The "Janus" Intermediate
In the landscape of heterocyclic building blocks, 3-Methoxy-4-methyl-2-nitropyridine represents a specialized "Janus-faced" intermediate.[4] Unlike generic halopyridines, this scaffold offers two distinct, orthogonal reactivity profiles depending on the conditions applied:
-
Electrophilic Activation (
): The 2-nitro group serves as a "super-leaving group," activated by the ring nitrogen, allowing for metal-free nucleophilic substitution.[4][5] -
Reductive Functionalization: The nitro group acts as a masked amine, providing a direct, atom-economic route to 2-amino-3-methoxy-4-methylpyridine (a key precursor for kinase inhibitors and PPIs).[4][5]
This guide compares the functional group tolerance of this scaffold against its primary alternatives (2-chloro analogs and non-methoxylated pyridines), focusing on chemo-selectivity during reduction and substitution.[4][5]
Chemo-Selectivity Analysis & Functional Group Tolerance[4]
The utility of this molecule hinges on the ability to manipulate one functional group (Nitro, Methyl, or Methoxy) without compromising the others.[4][5]
Comparative Tolerance Matrix
| Transformation | Target Group | Reagent/Condition | Tolerance of 3-Methoxy | Tolerance of 4-Methyl | Performance vs. Alternative (2-Cl Analog) |
| Nitro Reduction | High (Stable) | High (Stable) | Superior: 2-Cl often poisons Pd/C or undergoes hydrodehalogenation.[4] | ||
| Nitro Reduction | High (Stable) | High (Stable) | Equal: Both scaffolds tolerate Fe reduction well.[4][5] | ||
| Nucleophilic Subst. | Moderate (Stable) | High (Stable) | Superior: 2- | ||
| Methyl Oxidation | Low (Risk of demethylation) | Reactive | Inferior: 2-Cl is more robust to harsh oxidation than the electron-rich 3-OMe ring.[4][5] | ||
| Demethylation | Reactive (Cleaves) | High (Stable) | N/A: Used specifically when 3-OH is the target.[4][5] |
Critical Insight: The "Orthogonal" Advantage
The 2-Nitro group allows for the synthesis of the 2-Amino derivative via simple hydrogenation.[4][5]
-
Alternative: Using 2-Chloro-3-methoxy-4-methylpyridine requires forcing conditions (high pressure
) or expensive Buchwald-Hartwig amination to achieve the same 2-amino product.[4][5] -
Verdict: For accessing 2-aminopyridines, the 2-Nitro scaffold is the superior starting material.[4][5]
Deep Dive: Nitro Reduction Protocols
The most common application of this scaffold is the reduction to 2-Amino-3-methoxy-4-methylpyridine .[4][5] The presence of the 3-methoxy group (electron-donating) makes the nitro group slightly more electron-rich than in unsubstituted pyridines, potentially slowing reduction, but the 2-position remains highly reactive.[4]
Protocol A: Catalytic Hydrogenation (The "Clean" Route)[4][5]
-
Best for: High-throughput synthesis, avoiding metal waste.[4][5]
-
Reagents: 10% Pd/C (5 mol%),
(1-3 atm), Methanol. -
Tolerance: The 3-methoxy group is completely stable.[4][5] The 4-methyl group is stable.[4][5]
-
Risk: If the molecule contained a halogen (e.g., 5-bromo), this method would cause dehalogenation.[4][5] Since this scaffold is halogen-free, it is the Gold Standard .[4][5]
Protocol B: Iron-Mediated Reduction (The "Robust" Route)[4]
-
Best for: Large-scale batches where
gas handling is difficult.[4][5] -
Reagents: Fe powder (3-5 equiv), Acetic Acid (solvent/proton source),
.[4][5] -
Tolerance: Excellent tolerance of the methoxy group.[4][5] Unlike Lewis acidic reductions (
), Fe/AcOH is mild enough to prevent ether cleavage.[4][5]
Deep Dive: Nucleophilic Substitution ( )
The 2-nitro group is a potent leaving group (nucleofuge), often superior to chloride in
Comparative Reactivity: 2-Nitro vs. 2-Chloro[4]
-
Reaction: Displacement by Sodium Methoxide (
) to form 2,3-dimethoxy-4-methylpyridine.[4][5] -
2-Nitro Scaffold: Reacts rapidly at
.[4][5] The nitro group is massive and electron-withdrawing, relieving steric strain upon displacement.[4][5] -
2-Chloro Scaffold: Often requires higher temperatures (
) or stronger bases.[4][5] -
Selectivity Warning: Nucleophiles must be "hard" (alkoxides, amines).[4][5] "Soft" nucleophiles (thiols) may reduce the nitro group instead of displacing it.[4][5]
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Amino-3-methoxy-4-methylpyridine
This protocol prioritizes the retention of the 3-methoxy group.[4]
-
Setup: Charge a hydrogenation vessel with 3-Methoxy-4-methyl-2-nitropyridine (1.0 equiv) and Methanol (10 mL/g).
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate) under an inert nitrogen atmosphere.[4][5]
-
Reaction: Purge with Hydrogen gas (
) three times. Pressurize to 30 psi (2 bar) and stir vigorously at Room Temperature for 4 hours. -
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The yellow starting material (Nitro) will fade to a colorless/fluorescent spot (Amine).[4][5]
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
Protocol 2: Nucleophilic Displacement ( ) with Morpholine
Demonstrates the leaving group ability of the Nitro group.[4]
-
Reactants: Dissolve 3-Methoxy-4-methyl-2-nitropyridine (1.0 equiv) in DMSO (5 mL/g).
-
Condition: Heat to
for 6 hours. -
Observation: The reaction mixture will turn from pale yellow to deep orange/brown.[4][5]
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.[4][5]
-
Result: Yields 4-(3-methoxy-4-methylpyridin-2-yl)morpholine .
Reaction Pathway Visualization
The following diagram illustrates the divergent reactivity of the scaffold.
Figure 1: Decision tree for functionalizing the 3-Methoxy-4-methyl-2-nitropyridine scaffold. Green path indicates the most common high-yield transformation.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 155789-92-7. Retrieved from [Link][4][5]
-
Accela ChemBio. Product Analysis: 3-Methoxy-4-methyl-2-nitropyridine (SY226394). Retrieved from [Link][1][4][5][6][7]
- Spivey, A. C., & Arseniyadis, S. (2004).Nucleophilic Aromatic Substitution of Heterocycles. In Science of Synthesis. Thieme Chemistry. (General reference for reactivity of 2-nitropyridines).
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[4][5] (Authoritative grounding for Nitro vs. Halo leaving group ability).
Sources
- 1. 168975-75-5,2-Chloro-4-cyclopropylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1223636-41-6,5-[5-[5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 3-Methoxy-2-methyl-1H-pyridin-4-one | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1417638-80-2,4-Amino-2-bromo-3-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 153747-97-8,4-Boc-1-(5-bromo-2-pyridyl)piperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Methoxy-4-methyl-2-nitropyridine
Executive Summary & Risk Context
3-Methoxy-4-methyl-2-nitropyridine is a functionalized heterocyclic building block, frequently utilized in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors.
As a Senior Scientist, I must emphasize that while this specific isomer is often classified as an Irritant (H315/H319/H335) , its structural moiety—specifically the nitro-pyridine core—demands a higher tier of caution than standard organic solids. Nitro-heterocycles possess two distinct risks often overlooked in standard SDSs:
-
Energetic Potential: The nitro group (-NO2) renders the molecule susceptible to rapid decomposition under high heat or shock, particularly if metal impurities are present.
-
Nitrogenous Toxicity: Pyridine derivatives are lipophilic; they can penetrate the epidermis more readily than simple aromatics, carrying the nitro-group payload which often acts as a sensitizer or methemoglobinemia inducer upon high exposure.
The Directive: Treat this compound not just as a skin irritant, but as a potent bioactive intermediate . All handling must occur under the assumption of high bioavailability.
Hazard Characterization & GHS Classification
Based on structural alerts and homolog data (e.g., 3-Methoxy-2-nitropyridine).
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[3][4] |
| Structural Alert | N/A | EUH044 | Risk of explosion if heated under confinement (General Nitro-precaution). |
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient. The following matrix is the required standard for handling this compound in amounts >100mg.
A. Hand Protection: The Double-Glove Strategy
Pyridine derivatives are excellent solvents and can permeate thin nitrile.
-
Inner Layer: 4-mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Protocol: Inspect outer gloves for yellowing (nitro-staining) immediately after handling. Change outer gloves every 60 minutes of active handling.
B. Ocular & Respiratory Defense
| Component | Specification | Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are prohibited .[1] Fine powders of nitro-pyridines drift; a seal against the face is required to prevent mucosal absorption via the tear ducts. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary containment. |
| Backup Resp. | N95 or P100 Half-Mask | Only if weighing outside a hood (strongly discouraged) or during spill cleanup. |
C. Body Protection[7][8]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends which melt if the nitro-compound deflagrates.
-
Apron: Chemical-resistant rubber apron required for reactions >5g.
Operational Workflow: Step-by-Step
This protocol ensures a self-validating safety loop.
Phase 1: Preparation (The "Cold" Phase)
-
Static Control: Nitro-pyridine powders are often static-prone. Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.
-
Solvent Selection: Identify your solvent before weighing. This compound is soluble in DCM and Ethyl Acetate. Avoid dissolving in acetone if strong bases are present (exothermic polymerization risk).
Phase 2: Handling (The "Hot" Phase)
-
Weighing:
-
Never weigh on an open bench.
-
Use a balance enclosure or move the balance into the fume hood.
-
Technique: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of the nitro-residue.
-
-
Transfer:
-
Dissolve the solid immediately after weighing to reduce dust hazard.
-
If adding to a reaction vessel, use a powder funnel with a ground-glass joint to ensure a closed system.
-
Phase 3: Decontamination
-
Wipe Down: Use a solvent-soaked Kimwipe (Ethanol or Acetone) to wipe the balance and surrounding area.
-
Visual Check: Nitro compounds are often yellow. Any yellow residue on the white Kimwipe indicates a breach of containment. Re-clean until the wipe is white.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision nodes in the handling process.
Caption: Operational logic flow for handling 3-Methoxy-4-methyl-2-nitropyridine, emphasizing the "Wipe Test" loop for self-validation.
Emergency & Disposal Procedures
Spill Management
-
Minor Spill (<1g):
-
Cover with wet paper towels (to prevent dust lofting).
-
Wipe up with acetone.
-
Place waste in a sealed bag inside the fume hood.
-
-
Major Spill (>1g):
-
Evacuate the immediate lab area.
-
Don a P100 respirator.
-
Use a dedicated chemical vacuum or wet-sweeping method. DO NOT dry sweep.
-
Waste Disposal Strategy
Crucial: Do not mix with strong oxidizers or reducing agents in the waste stream.[1]
-
Primary Stream: Segregate into "High BTU / Organic Waste" for incineration.
-
Labeling: Clearly tag as "Contains Nitro-Pyridine Derivatives - Potential Sensitizer."
-
Aqueous Waste: If the compound enters the aqueous phase during extraction, that water must be treated as hazardous chemical waste, not poured down the drain.
References
-
Thermo Fisher Scientific. (2025).[5][6] Safety Data Sheet: 3-Methoxy-2-nitropyridine (Homolog Reference). Retrieved from
-
National Institutes of Health (NIH). (2024). The role of the methoxy group in approved drugs.[7] European Journal of Medicinal Chemistry.[7] Retrieved from
-
Tokyo Chemical Industry (TCI). (2024). Product Specification: 3-Methoxy-2-nitropyridine (CAS 20265-37-6).[8][9] Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. (General Pyridine Safety).[4] Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prayoglife.com [prayoglife.com]
- 9. nbinno.com [nbinno.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
